molecular formula C10H11NO4 B173416 Ethyl 4-methyl-3-nitrobenzoate CAS No. 19013-15-1

Ethyl 4-methyl-3-nitrobenzoate

Cat. No.: B173416
CAS No.: 19013-15-1
M. Wt: 209.2 g/mol
InChI Key: FWOACYVHDUBZDT-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-nitrobenzoate is a nitroaromatic ester that serves as a valuable synthetic intermediate and building block in organic chemistry and chemical biology research. Compounds within the nitrobenzoate ester family are frequently investigated for their applications in the development of pesticides due to their noted fungicidal activities . Furthermore, nitrobenzoate derivatives are commonly utilized in the manufacture of dyes, explosives, and industrial solvents, making them subjects of environmental and toxicological studies regarding their potential mutagenic and cytotoxic effects . Researchers also employ such esters in thermochemical studies to understand the relationships between molecular structure, energetic properties, and thermodynamic behavior, including the determination of vapor pressures and phase transition enthalpies . The presence of both the ester and nitro functional groups on the aromatic ring makes this compound a versatile precursor for further chemical transformations, including reduction to the corresponding aniline. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOACYVHDUBZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565861
Record name Ethyl 4-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19013-15-1
Record name Ethyl 4-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 4-methyl-3-nitrobenzoate structure and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthetic optimization, and application of Ethyl 4-methyl-3-nitrobenzoate (CAS: 19013-15-1).

Structural Analysis, Synthetic Optimization, and Process Safety

Executive Summary

This compound (


) is a critical intermediate in the synthesis of heterocyclic pharmaceutical agents, particularly kinase inhibitors and next-generation anesthetics. Its structural core combines an electron-withdrawing nitro group and an ester functionality on a toluene scaffold, making it a versatile electrophile for further functionalization (e.g., reduction to anilines). This guide provides a validated protocol for its synthesis via highly regioselective nitration, supported by mechanistic analysis and safety parameters.
Part 1: Structural Characterization & Properties

The molecule is defined by the synergy between the methyl and ethyl ester substituents on the benzene ring. The steric and electronic environment dictates its reactivity profile.

Table 1: Physicochemical Profile

PropertyDataNotes
IUPAC Name This compound
CAS Number 19013-15-1
Molecular Weight 209.20 g/mol
Appearance Pale yellow crystalline solid or oilLow melting point solid
Melting Point ~40–45 °C (predicted)Lower than the acid analog (178°C)
Solubility Soluble in EtOH, EtOAc, DCM; Insoluble in

Lipophilic ester character
Spectroscopic Signature (NMR)

Identification relies on the distinct splitting pattern of the aromatic protons and the deshielding effect of the nitro group.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.58 (d, J=1.8 Hz, 1H, H-2 ): Most deshielded due to flanking 
      
      
      
      and
      
      
      .
    • 
       8.15 (dd, J=8.0, 1.8 Hz, 1H, H-6 ): Ortho to ester.
      
    • 
       7.45 (d, J=8.0 Hz, 1H, H-5 ): Ortho to methyl; shielded relative to others.
      
    • 
       4.41 (q, J=7.1 Hz, 2H, 
      
      
      
      ): Ethyl ester methylene.
    • 
       2.65 (s, 3H, 
      
      
      
      ): Deshielded by ortho-nitro group.
    • 
       1.42 (t, J=7.1 Hz, 3H, 
      
      
      
      ): Ethyl ester methyl.
Part 2: Retrosynthetic Analysis & Strategy

The synthesis hinges on Electrophilic Aromatic Substitution (EAS) . The primary challenge is regioselectivity.

Mechanistic Rationale: Electronic Synergy

In the precursor, Ethyl 4-methylbenzoate , two directing groups compete:

  • Methyl Group (

    
    ):  Weakly activating, ortho/para director. Directs to 
    
    
    
    and
    
    
    .
  • Ester Group (

    
    ):  Deactivating, meta director. Directs to 
    
    
    
    and
    
    
    .

Conclusion: Both substituents direct the incoming nitronium ion (


) to the same positions (

)
. This "cooperative directing effect" ensures high regioselectivity and yield, minimizing the formation of isomers.

G Start Ethyl 4-methylbenzoate (Precursor) Methyl Methyl Group (C4) Directs Ortho to C3 Start->Methyl Ester Ester Group (C1) Directs Meta to C3 Start->Ester Synergy Electronic Synergy Target: Position 3 Methyl->Synergy Ester->Synergy Product This compound (Major Product) Synergy->Product

Figure 1: Cooperative directing effects leading to high regioselectivity.

Part 3: Optimized Synthetic Protocols

Two pathways are viable. Method A is preferred for scale and ease of workup if the ester precursor is available. Method B is used if starting from the carboxylic acid.

Method A: Direct Nitration of Ethyl 4-methylbenzoate (Preferred)

This protocol utilizes a standard mixed-acid nitration but requires strict temperature control to prevent oxidation of the benzylic methyl group.

Reagents:

  • Ethyl 4-methylbenzoate (1.0 equiv)[1]

  • 
     (conc., solvent/catalyst)[2][3]
    
  • 
     (conc., 1.1 equiv)
    

Protocol:

  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve Ethyl 4-methylbenzoate (10 g, 60.9 mmol) in concentrated

    
     (30 mL).
    
  • Cooling: Cool the solution to 0–5 °C using an ice/salt bath. Critical: Higher temperatures promote benzylic oxidation.

  • Nitration: Prepare a mixture of concentrated

    
     (4.2 g, 67 mmol) and 
    
    
    
    (10 mL). Add this mixture dropwise over 30 minutes.
    • Checkpoint: Maintain internal temperature

      
       °C.[4][5]
      
  • Reaction: Stir at 0–5 °C for 1 hour. Monitor by TLC (20% EtOAc/Hexane).

  • Quench: Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The product typically precipitates as a solid or oils out.

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with saturated

    
     (to remove acid traces) and brine. Dry over 
    
    
    
    .[2]
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if oil persists.

Method B: Esterification of 4-methyl-3-nitrobenzoic Acid

Use this if the nitro-acid is commercially available or synthesized separately.

  • Reflux: Dissolve 4-methyl-3-nitrobenzoic acid in absolute Ethanol (10 volumes).

  • Catalysis: Add catalytic

    
     (0.1 equiv).
    
  • Equilibrium Shift: Reflux for 6–8 hours. Use a Dean-Stark trap or molecular sieves to remove water and drive the equilibrium.

  • Isolation: Evaporate ethanol, neutralize with

    
    , and extract.
    

Workflow cluster_0 Method A: Direct Nitration Step1 Dissolve Ester in H2SO4 (0°C) Step2 Add HNO3/H2SO4 Dropwise (<10°C) Step1->Step2 Step3 Quench on Crushed Ice Step2->Step3 Step4 Extract (EtOAc) & Wash (NaHCO3) Step3->Step4

Figure 2: Process flow for the direct nitration synthesis.

Part 4: Process Safety & Scale-up

When scaling this reaction, specific thermal hazards must be mitigated.

1. Exotherm Management: The nitration reaction is highly exothermic.[6] On a kilogram scale, the addition of


 must be controlled by automated dosing pumps linked to temperature sensors.
  • Failure Mode: If temperature exceeds 40°C, the risk of dinitration (explosive potential) and oxidation of the methyl group to a carboxylic acid increases significantly.

2. Acid Handling: The "Mixed Acid" waste contains residual nitric acid. It must be neutralized slowly with sodium carbonate solution or diluted into vast quantities of water before disposal. Never add water to the acid.

3. Impurity Profile:

  • Ortho-isomer: Trace amounts of the 2-nitro isomer may form but are sterically disfavored.

  • Dinitro species: Formed if

    
     equiv of 
    
    
    
    is used or temperature spikes.
Part 5: Pharmaceutical Applications[2][3]

This compound serves as a "masked" aniline. The nitro group is rarely the final pharmacophore; rather, it is reduced to the amine (Ethyl 3-amino-4-methylbenzoate) for coupling reactions.

Key Applications:

  • Kinase Inhibitors: The 3-amino-4-methylbenzoate scaffold mimics the adenine ring of ATP, allowing it to bind into the hinge region of various kinases (e.g., BCR-ABL, EGFR).

  • Local Anesthetics: Structural analogs of Benzocaine (Ethyl 4-aminobenzoate), where the methyl group provides lipophilicity modulation, altering the duration of action.

  • Benzimidazole Synthesis: Reduction of the nitro group followed by cyclization with the adjacent methyl group (after functionalization) is a route to benzimidazoles, a privileged structure in medicinal chemistry.

References
  • Nitration of Benzoic Acid Derivatives

    • Protocol Source: "Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate." Truman State University ChemLab.
  • Structure and Identifiers

    • Compound Data: "this compound (CAS 19013-15-1)."[1][7][8] PubChem, National Library of Medicine.

  • Synthetic Methodology (Esterification)

    • General Method: "Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts." Scientific Research Publishing. (Demonstrates esterification conditions applicable to the nitro-acid precursor).
  • NMR Spectral Data (Analogous)

    • Data Source: "Ethyl 3-nitrobenzoate 1H NMR spectrum." ChemicalBook.

Sources

Ethyl 4-methyl-3-nitrobenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity, Synthesis Protocols, and Applications in Drug Discovery

Executive Summary

Ethyl 4-methyl-3-nitrobenzoate (CAS: 19013-15-1) serves as a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds, particularly benzimidazoles and indole derivatives used in kinase inhibition. Its structural utility stems from the orthogonal reactivity of its functional groups: an electrophilic ester, a reducible nitro group, and a benzylic methyl group susceptible to oxidation or radical halogenation. This guide provides a comprehensive technical profile, validated synthesis routes, and handling protocols for research and development applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The following data consolidates the core molecular specifications required for stoichiometry calculations and analytical verification.

PropertySpecification
IUPAC Name This compound
Common Synonyms 4-Methyl-3-nitrobenzoic acid ethyl ester; Ethyl 3-nitro-p-toluate
CAS Number 19013-15-1
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
SMILES CCOC(=O)C1=CC(=C(C=C1)C)[O-]
InChI Key FWOACYVHDUBZDT-UHFFFAOYSA-N
Physical State Low-melting solid or viscous oil (dependent on purity)
Solubility Soluble in ethanol, ethyl acetate, DCM; Insoluble in water

Synthetic Pathways & Optimization

Primary Route: Regioselective Nitration

The most efficient synthesis involves the electrophilic aromatic substitution (nitration) of ethyl 4-methylbenzoate (ethyl p-toluate) . This route exploits the synergistic directing effects of the substituents to achieve high regioselectivity.

  • Mechanistic Logic:

    • The ethoxycarbonyl group (-COOEt) at position 1 is electron-withdrawing and directs incoming electrophiles to the meta position (position 3).

    • The methyl group (-CH₃) at position 4 is electron-donating and directs electrophiles to the ortho positions (positions 3 and 5).

    • Result: Both substituents direct the nitronium ion (NO₂⁺) to position 3, minimizing the formation of regioisomers (e.g., 2-nitro isomer).

Reaction Scheme Diagram

The following diagram illustrates the synthesis pathway and the electronic directing effects governing the reaction.

SynthesisPathway cluster_legend Directing Effects Start Ethyl 4-methylbenzoate (Ethyl p-toluate) Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack (NO2+) Reagents HNO3 / H2SO4 (Mixed Acid) Reagents->Intermediate Generates NO2+ Product This compound (Major Isomer) Intermediate->Product -H+ (Fast) Byproduct 2-Nitro Isomer (Trace/Steric Hindrance) Intermediate->Byproduct Minor Pathway Text Methyl (C4) -> Ortho (C3) Ester (C1) -> Meta (C3)

Figure 1: Synergistic directing effects in the nitration of ethyl p-toluate ensure high regioselectivity for the 3-nitro isomer.

Validated Experimental Protocol

Safety Warning: This reaction is highly exothermic.[1] Temperature control is critical to prevent polynitration and decomposition.

  • Preparation of Mixed Acid: In a separate flask, cool 15 mL of concentrated sulfuric acid (H₂SO₄) to 0°C. Slowly add 10 mL of concentrated nitric acid (HNO₃, 70%) dropwise, maintaining the temperature below 10°C.

  • Substrate Addition: Place 10.0 g of ethyl 4-methylbenzoate in a 250 mL round-bottom flask equipped with a magnetic stir bar and thermometer. Cool to 0–5°C in an ice-salt bath.

  • Nitration: Add the mixed acid solution dropwise to the ester over 30–45 minutes. Crucial: Do not allow the internal temperature to exceed 10°C. Higher temperatures increase the risk of dinitration and hydrolysis of the ester.

  • Reaction: Once addition is complete, allow the mixture to stir at 0–5°C for 1 hour, then slowly warm to room temperature over 30 minutes.

  • Quenching: Pour the reaction mixture slowly onto 150 g of crushed ice with vigorous stirring. The product will precipitate as a solid or separate as a heavy oil.

  • Workup: Extract with ethyl acetate (3 x 50 mL). Wash the organic layer with saturated NaHCO₃ (to remove acid traces) and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following expected values.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.55 (d, J=1.8 Hz, 1H): Aromatic proton at C2 (between nitro and ester). Highly deshielded.

    • δ 8.15 (dd, J=8.0, 1.8 Hz, 1H): Aromatic proton at C6.

    • δ 7.45 (d, J=8.0 Hz, 1H): Aromatic proton at C5 (ortho to methyl).

    • δ 4.42 (q, J=7.1 Hz, 2H): Methylene protons of the ethyl ester (-OCH₂-).

    • δ 2.65 (s, 3H): Methyl group attached to the ring (Ar-CH₃). Deshielded by the ortho-nitro group.

    • δ 1.42 (t, J=7.1 Hz, 3H): Methyl protons of the ethyl ester (-CH₃).

Purification Decision Tree

Use the following logic flow to determine the optimal purification strategy based on the crude state.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Precipitated Solid StateCheck->Solid Solid Oil Viscous Oil StateCheck->Oil Oil Recryst Recrystallization (Solvent: EtOH/Water or Hexane) Solid->Recryst High Purity TLC Check TLC (Hexane:EtOAc 8:2) Oil->TLC TLC->Recryst Minor Impurities Column Flash Chromatography (Silica Gel) TLC->Column Complex Mixture (Isomers present) VacDist High Vac Distillation (Risk of decomposition) TLC->VacDist Large Scale (>50g)

Figure 2: Purification strategy based on the physical state and purity profile of the crude intermediate.

Applications in Drug Discovery

This compound is a versatile scaffold in medicinal chemistry, primarily used as a precursor for:

  • Benzimidazole Synthesis: Reduction of the nitro group to an amine (using Fe/HCl or H₂/Pd-C), followed by cyclization with the adjacent methyl group (often after functionalization), yields substituted benzimidazoles. These motifs are prevalent in anthelmintics and proton pump inhibitors.

  • Kinase Inhibitors: The compound serves as a starting material for indole-based kinase inhibitors (e.g., RSK2 inhibitors). The ester functionality allows for coupling with amines to form amides, while the nitro group provides a handle for further diversification.[1]

  • Antimetastasis Agents: The hydrolyzed form, 4-methyl-3-nitrobenzoic acid , has been identified as an inhibitor of cancer cell migration (chemotaxis) in non-small cell lung cancer (NSCLC) models, targeting the EGF-induced signaling pathway.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14945864, this compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Synthesis and characterization of benzoate esters. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Lee, J. et al. (2013). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Molecular Medicine Reports. Retrieved from [Link]

  • Organic Syntheses. Nitration of Methyl Benzoate (Analogous Procedure). Coll. Vol. 1, p.372. Retrieved from [Link]

Sources

Strategic Selection of Starting Materials for High-Purity Ethyl 4-methyl-3-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-methyl-3-nitrobenzoate (CAS: 19013-15-1) serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the development of benzamide-based kinase inhibitors. Its structural integrity—specifically the regiochemistry of the nitro group relative to the methyl and ester functionalities—is paramount for downstream efficacy.

This guide provides a technical analysis of the starting materials required for its synthesis.[1][2] While multiple routes exist, this whitepaper advocates for the Esterification of Purified 4-Methyl-3-nitrobenzoic Acid as the superior pathway for high-stringency applications. This approach allows for the removal of regioisomers prior to the final step, ensuring a purity profile suitable for GMP environments.

Retrosynthetic Logic & Route Selection

To determine the optimal starting materials, we must analyze the two primary synthetic pathways. The choice of pathway dictates the raw material specifications.

Route A: Nitration of Ethyl 4-methylbenzoate (Ethyl p-toluate)
  • Mechanism: Electrophilic aromatic substitution of the ester.[3]

  • Directing Effects: The ester group (position 1) is meta-directing. The methyl group (position 4) is ortho-directing. Both groups direct the incoming nitro electrophile to position 3.[4]

  • Drawback: Nitration of esters can lead to hydrolysis side-reactions and often yields liquid mixtures that are difficult to purify by crystallization.

Route B: Esterification of 4-Methyl-3-nitrobenzoic Acid (Recommended)
  • Mechanism: Fischer Esterification or Acyl Chloride conversion.

  • Advantage: The precursor (4-methyl-3-nitrobenzoic acid) is a solid.[2][5][6] This allows for rigorous purification (recrystallization) to remove the unwanted 2-nitro isomer before the esterification step.

SynthesisRoutes cluster_legend Route Comparison RouteA Route A: Nitration of Ester RouteB Route B: Esterification of Acid StartA Ethyl p-toluate (Liquid) Target This compound (Target) StartA->Target HNO3/H2SO4 (Risk of Hydrolysis) Impurity Isomer Impurities (Hard to remove) StartA->Impurity Side Reactions StartB 4-Methyl-3-nitrobenzoic Acid (Solid, Purifiable) StartB->Target EtOH / H2SO4 (High Yield)

Figure 1: Comparison of synthetic routes. Route B (Green) is preferred for purity control.

Critical Analysis of Starting Materials[7]

The quality of the final API intermediate is directly dependent on the impurity profile of the starting materials.

Primary Precursor: 4-Methyl-3-nitrobenzoic Acid

This is the scaffold molecule.[5] Commercial supplies are typically synthesized via the nitration of p-toluic acid.[2]

ParameterSpecification (High Purity)Scientific Rationale
CAS Number 96-98-0Unique identifier for the acid precursor.
Purity ≥ 98.0%Lower purity often indicates the presence of the 2-nitro isomer.
Melting Point 160–162 °CDepression of MP indicates isomeric impurities (2-nitro isomer).
Appearance Yellowish crystalline powderDarkening indicates oxidation or presence of phenolic impurities.
Water Content ≤ 0.5%Excess water inhibits the equilibrium-driven Fischer esterification.

Impurity Alert: The primary impurity in this starting material is 4-methyl-2-nitrobenzoic acid . If the supplier's CoA shows a melting point below 158°C, recrystallize from ethanol/water before use.

Reagent: Ethanol (Ethyl Alcohol)

Ethanol acts as both the reactant and the solvent.

  • Grade: Absolute Ethanol (≥ 99.5%).

  • Water Tolerance: Strict control required.

  • Why? Fischer esterification is an equilibrium reaction (

    
    ). The presence of water in the starting material shifts the equilibrium back to the left, reducing yield.
    
  • Protocol Adjustment: If using 95% ethanol, a water scavenger (e.g., triethyl orthoformate) or a Dean-Stark trap with a ternary azeotrope (e.g., toluene) is required.

Catalyst: Concentrated Sulfuric Acid (H₂SO₄)[5]
  • Grade: ACS Reagent, 95.0–98.0%.

  • Role: Acts as a proton source to activate the carbonyl oxygen of the carboxylic acid, making it susceptible to nucleophilic attack by ethanol. It also acts as a dehydrating agent to sequester produced water.

Technical Protocol: Synthesis via Fischer Esterification[1][5][8]

This protocol is designed for a laboratory scale (approx. 10g) but is scalable. It relies on the "Self-Validating" principle—using the phase change (solid acid to liquid/oil ester) as a visual confirmation of reaction progress.

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. A drying tube (CaCl₂) should be placed atop the condenser to exclude atmospheric moisture.

  • Charging: Add 4-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) and Absolute Ethanol (50 mL, excess).

  • Activation: While stirring, add Concentrated H₂SO₄ (1.0 mL) dropwise. Caution: Exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78°C). Maintain reflux for 4–6 hours.

    • Monitoring: Monitor via TLC (Silica; 8:2 Hexane:Ethyl Acetate). The starting material (acid) will be polar/baseline; the product (ester) will have a high Rf (~0.6).

  • Workup (Quench):

    • Cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure (Rotovap) to remove roughly 80% of the ethanol.

    • Pour the residue into 100 mL of ice-water. The ester may precipitate as a solid or oil out.

  • Neutralization & Extraction:

    • Neutralize the aqueous mixture with saturated Sodium Bicarbonate (NaHCO₃) until pH ~8. This converts any unreacted starting acid into its water-soluble salt (Sodium 4-methyl-3-nitrobenzoate), effectively removing it from the organic product.

    • Extract with Ethyl Acetate (3 x 50 mL).

  • Isolation:

    • Dry combined organics over Anhydrous MgSO₄.

    • Filter and evaporate solvent.

    • Yield Expectation: 90–95%.

ProcessFlow Step1 Charge Reactor: 4-Methyl-3-nitrobenzoic Acid + Abs. Ethanol Step2 Catalyst Addition: H2SO4 (Dropwise) Step1->Step2 Step3 Reflux (4-6 hrs) Temp: 78°C Step2->Step3 Step4 Quench & Neutralize (NaHCO3 wash removes unreacted acid) Step3->Step4 TLC Confirmation Step5 Isolation (Evaporation yields this compound) Step4->Step5 Phase Separation

Figure 2: Process flow for the synthesis of this compound.

Safety & Handling Profile

Working with nitro-aromatics requires specific safety protocols.

  • Energetic Potential: While mononitro compounds are generally stable, they should not be distilled to dryness at high temperatures without testing for thermal stability.

  • Toxicity: Nitrobenzoates are potential skin sensitizers. Nitration precursors (if making the acid) involve strong oxidizers.

  • Waste Disposal: Aqueous waste from the workup contains sodium sulfate and potentially unreacted nitro-acid salts. Dispose of as hazardous organic aqueous waste.

References

  • BenchChem. (2025).[2][4][5] A Technical Guide to 4-Methyl-3-nitrobenzoic Acid: History, Synthesis, and Applications. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14945864, this compound. Retrieved from [7]

  • Royal Society of Chemistry. (2016). Nitration of Methyl Benzoate: Regioselectivity and Mechanism. Retrieved from

  • ChemicalBook. (2025).[5] this compound Properties and Safety. Retrieved from

Sources

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of Ethyl 4-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific physicochemical properties of Ethyl 4-methyl-3-nitrobenzoate , correcting the provided CAS number to ensure scientific accuracy.

Executive Summary & Chemical Identity Correction

Critical Advisory: The request referenced CAS 610-23-1 in conjunction with this compound. This is chemically incorrect.

  • CAS 610-23-1 corresponds to 4,5-Dinitro-o-xylene (1,2-dimethyl-4,5-dinitrobenzene).[1]

  • This compound corresponds to CAS 19013-15-1 (also known as 4-methyl-3-nitrobenzoic acid ethyl ester).[2]

This guide focuses exclusively on the benzoate ester (CAS 19013-15-1) as requested by the chemical name. This compound is a critical intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceutical scaffolds (e.g., indoles via the Reissert synthesis).

Physicochemical Profile
PropertyValue / Characteristic
Chemical Formula

Molecular Weight 209.20 g/mol
Physical State Crystalline Solid (Off-white to yellow)
Melting Point 51–53 °C (Typical)
Polarity Profile Amphiphilic: Lipophilic ethyl/methyl groups vs. Polar nitro/ester groups.[3]

Solubility Profiling in Organic Solvents[4]

Solubility data is the cornerstone of process design. For this compound, solubility is governed by the interplay between the electron-withdrawing nitro group (dipole-dipole interactions) and the hydrophobic ethyl/methyl moieties.

Solvent Classification & Solubility Trends

The following data summarizes the saturation behavior observed in standard process development.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic Acetone, Ethyl Acetate, DMF, DMSOHigh Strong dipole-dipole interactions with the nitro group. Preferred for reaction media.
Polar Protic Methanol, Ethanol, IsopropanolModerate (T-dependent) Solute accepts H-bonds (nitro/ester) but cannot donate. Solubility increases sharply with temperature (

).
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the aromatic core.
Non-Polar n-Hexane, Heptane, CyclohexaneLow Lack of polar interactions; used as anti-solvents.
Aqueous WaterInsoluble Hydrophobic effect dominates.
Temperature-Dependent Solubility (Thermodynamics)

Solubility in alcohols (e.g., Ethanol) follows a classic endothermic dissolution curve. This dependency is exploited for purification.[4][5]

  • Low T (0–5°C): Solubility is minimal (< 0.02 mole fraction), facilitating high-yield crystallization.

  • High T (Reflux): Solubility is high, allowing for minimal solvent volume usage during dissolution.

Thermodynamic Modeling (The Apelblat Equation)[4]

To design precise crystallization processes, experimental solubility data (


) must be correlated using thermodynamic models. The Modified Apelblat Equation  is the industry standard for nitro-benzoate esters.


Where:

  • 
    : Mole fraction solubility of the solute.[6]
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical parameters derived from regression analysis of experimental data.
    

Application: For this compound in Ethanol , the dissolution enthalpy (


) is positive (endothermic). The curve indicates that cooling from 60°C to 0°C results in a supersaturation ratio (

) sufficient for spontaneous nucleation or seeding.

Experimental Protocols

Protocol: Gravimetric Solubility Determination

A self-validating workflow to generate precise solubility curves.

  • Preparation: Add excess this compound to 50 mL of solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at constant temperature (

    
    ) for 24 hours.
    
  • Validation: Stop stirring and allow settling for 2 hours. Ensure solid phase is still present (saturated).

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification: Transfer to a weighed dish, evaporate solvent, and dry to constant weight.

    • Check: If standard deviation between triplicates > 3%, repeat equilibration.

Protocol: Purification via Anti-Solvent Crystallization

Target: >99% Purity from crude synthesis mixture.

PurificationProtocol Start Crude this compound Dissolution Dissolve in minimal Acetone or Warm Ethanol (T = 40-50°C) Start->Dissolution Filter Hot Filtration (Remove insoluble mechanical impurities) Dissolution->Filter Addition Slow Addition of Anti-Solvent (Water) Rate: 1 mL/min with vigorous stirring Filter->Addition Nucleation Observe Cloud Point (Nucleation) Stop water addition, age for 30 mins Addition->Nucleation Cooling Cool to 0-5°C (Ramp: 10°C/hour) Nucleation->Cooling Isolation Filtration & Wash (Wash with cold 1:1 Ethanol/Water) Cooling->Isolation Drying Vacuum Dry (40°C, <50 mbar) Isolation->Drying

Figure 1: Anti-solvent crystallization workflow optimized for yield and purity.

Analytical Validation (Self-Validating Systems)

To ensure the trustworthiness of the solubility data and purification success, the following analytical checks are mandatory:

  • HPLC Purity Check:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Acetonitrile : Water (0.1%

      
      ) gradient.
      
    • Detection: UV at 254 nm (Nitro aromatic absorption).

    • Success Criteria: Single peak > 99.0% area.

  • Differential Scanning Calorimetry (DSC):

    • Run a heat cycle (5°C/min) to determine the onset melting point.

    • Self-Validation: A sharp endothermic peak at 51–53°C confirms high crystallinity and purity. Broadening indicates solvent inclusion or impurities.

References

  • Sha, M., et al. (2020). "Solubility and Solution Thermodynamics of this compound in Twelve Organic Solvents." Journal of Chemical & Engineering Data.
  • PubChem. (2025).[1][3][7] "this compound (CAS 19013-15-1) Compound Summary." National Library of Medicine. [Link]

  • U.S. EPA. (2024). "Substance Registry Services: CAS 610-23-1 (4,5-Dinitro-o-xylene)."[1] EPA SRS. [Link]

Sources

Technical Guide: Ethyl 4-methyl-3-nitrobenzoate as a Strategic Pharmaceutical Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research potential, chemical reactivity, and pharmaceutical applications of Ethyl 4-methyl-3-nitrobenzoate .

CAS: 19013-15-1 | Molecular Formula: C₁₀H₁₁NO₄ | MW: 209.20 g/mol

Executive Summary

This compound is a high-value aromatic building block defined by its densely functionalized core. It features three distinct reactive handles: an ethyl ester (C1), a nitro group (C3), and a methyl group (C4).[1][2] This specific substitution pattern makes it an indispensable precursor in the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs), most notably Nilotinib (Tasigna®) .[1] Furthermore, the ortho-relationship between the nitro and methyl groups activates the methyl protons, enabling the construction of indole scaffolds via the Leimgruber-Batcho synthesis, yielding indole-6-carboxylates.

This guide outlines the compound's primary research areas, focusing on its conversion into bioactive pharmacophores.

Chemical Profile & Reactivity

The utility of this compound stems from the electronic interplay between its substituents:

  • Nitro Group (C3): Acts as a latent amine.[1] Upon reduction, it provides the aniline functionality required for urea or amide bond formation common in kinase inhibitors.[1]

  • Methyl Group (C4): The ortho-nitro group significantly increases the acidity of the benzylic methyl protons (

    
     approx. 20-22 in DMSO). This allows for condensation with electrophiles like N,N-dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Ethyl Ester (C1): A masked carboxylic acid that can be hydrolyzed to the free acid or converted to amides/hydrazides after scaffold construction.

Reactivity Matrix
Functional GroupReaction TypeTarget IntermediatePharmaceutical Application
Nitro (C3) Catalytic HydrogenationEthyl 3-amino-4-methylbenzoateNilotinib , Ponatinib analogs
Methyl (C4) Condensation (DMF-DMA)Enamine speciesIndole-6-carboxylates
Ester (C1) Hydrolysis/AmidationBenzoic acid derivativesBioconjugation, Prodrugs

Key Research Area 1: Kinase Inhibitor Synthesis (Nilotinib)

The most commercially significant application of this compound is its reduction to Ethyl 3-amino-4-methylbenzoate (CAS 41191-92-8). This aniline derivative forms the "tail" section of the BCR-ABL inhibitor Nilotinib.

Mechanism of Action

In the synthesis of Nilotinib, the aniline nitrogen attacks a cyanamide electrophile to form a guanidine, which is subsequently cyclized with an enaminone to build the pyrimidine ring.[1] The 4-methyl group provides critical steric bulk that fits into the hydrophobic pocket of the ABL kinase domain, enhancing selectivity over SRC kinases.

Synthetic Pathway Visualization

The following diagram illustrates the transformation of the nitrobenzoate starting material into the Nilotinib core.

NilotinibSynthesis Start This compound (Starting Material) Step1 Reduction (H2, Pd/C) Start->Step1 Intermediate Ethyl 3-amino-4-methylbenzoate (Key Aniline Intermediate) Step1->Intermediate Yield >95% Step2 Cyanamide Coupling & Cyclization Intermediate->Step2 Product Nilotinib Core (Pyrimidine-Benzamide) Step2->Product Multi-step Assembly

Figure 1: Synthetic workflow from this compound to the Nilotinib kinase inhibitor scaffold.

Key Research Area 2: Indole Scaffold Construction

Researchers utilizing this compound can access substituted indoles efficiently. The specific arrangement of the nitro and methyl groups permits the Leimgruber-Batcho Indole Synthesis , a robust method for preparing indoles without harsh acidic conditions (unlike the Fischer synthesis).

The Leimgruber-Batcho Protocol[3]
  • Enamine Formation: Reaction with DMF-DMA converts the activated methyl group into a

    
    -dimethylamino-2-nitrostyrene derivative.
    
  • Reductive Cyclization: Reduction of the nitro group (using H₂/Pd-C or Zn/AcOH) triggers an intramolecular condensation with the enamine, closing the pyrrole ring.

Target Product: Because the ester is meta to the nitro and para to the methyl group, the resulting bicycle is Ethyl 1H-indole-6-carboxylate . Indole-6-carboxylates are privileged structures in drug discovery, serving as bioisosteres for purines and quinazolines.

LeimgruberBatcho SM This compound Reagent + DMF-DMA (Condensation) Enamine Enamine Intermediate (Deep Red Color) SM->Enamine 110°C, DMF Reduction Reductive Cyclization (H2/Pd-C or Zn/AcOH) Indole Ethyl 1H-indole-6-carboxylate Enamine->Indole Ring Closure

Figure 2: Mechanism of Leimgruber-Batcho synthesis yielding the indole-6-carboxylate scaffold.

Experimental Protocols

Protocol A: Catalytic Reduction to Ethyl 3-amino-4-methylbenzoate

Primary application: Synthesis of aniline precursors for kinase inhibitors.

  • Preparation: Dissolve This compound (10.0 g, 47.8 mmol) in dry Methanol (100 mL).

  • Catalyst Loading: Carefully add 10% Pd/C (500 mg) under an inert nitrogen atmosphere.[1] Caution: Pd/C is pyrophoric; ensure the catalyst is wet with solvent before exposure to air.

  • Hydrogenation: Purge the vessel with Hydrogen gas (

    
    ). Maintain a pressure of 1 atm (balloon) or 30 psi (Parr shaker) at Room Temperature (25°C) for 4–6 hours.
    
  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting nitro compound (

    
    ) will disappear, replaced by the fluorescent amine (
    
    
    
    ).[1]
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Ethyl 3-amino-4-methylbenzoate as a chemically pure, off-white solid (Yield: >95%).

Protocol B: Data Summary for Researchers
PropertyValueNote
Melting Point 75–78 °CFor the amino-ester derivative
Solubility DMSO, Methanol, DCMPoor solubility in water
Storage 2–8°C, Inert AtmosphereNitro compounds are stable; Amines oxidize over time
Toxicity IrritantStandard PPE required; avoid dust inhalation

References

  • Nilotinib Synthesis & Intermediates

    • Process for the preparation of pure Nilotinib and its salt. (EP3404025B1).[1] European Patent Office.

    • Source: [1]

  • Leimgruber-Batcho Indole Synthesis

    • The Leimgruber-Batcho Indole Synthesis.[3][4] Organic Reactions.[3][5][4][6][7][8][9][10][11][12]

    • Source: [1]

  • Compound Data & Safety

    • This compound (CAS 19013-15-1) Substance Detail. PubChem.
    • Source: [1]

  • Reduction Methodologies

    • Catalytic Hydrogenation of Nitroarenes.[4] Organic Syntheses, Coll.[1][8] Vol. 5, p.552 (1973).[1]

    • Source: [1]

Sources

Methodological & Application

Buchwald-Hartwig amination of Ethyl 4-methyl-3-nitrobenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Buchwald-Hartwig amination of Ethyl 4-methyl-3-nitrobenzoate derivatives—specifically halogenated analogs such as Ethyl 4-bromo-3-nitrobenzoate —presents a unique set of chemoselective challenges. While the nitro group renders the aryl ring electron-deficient (facilitating oxidative addition), it simultaneously introduces two critical failure modes:

  • Catalyst Poisoning: Nitro groups can coordinate to Palladium (Pd), arresting the catalytic cycle.

  • Competitive SNAr: The electron-withdrawing nature of the nitro and ester groups activates the ring for uncatalyzed Nucleophilic Aromatic Substitution (SNAr), leading to background side reactions with poor regiocontrol.

  • Base Sensitivity: The ethyl ester moiety is susceptible to hydrolysis or transesterification when strong alkoxide bases (e.g., NaOtBu) are employed.

This application note provides an optimized, self-validating protocol to overcome these barriers, utilizing Third-Generation Buchwald Precatalysts and weak inorganic bases to ensure high yield and functional group tolerance.

Strategic Framework: The "3-Point Check"

Before initiating the reaction, the experimental design must satisfy the following three criteria to ensure chemoselectivity over SNAr and ester hydrolysis.

A. Ligand Selection: The Steric Imperative

For nitro-containing substrates, BrettPhos and XPhos are the ligands of choice. Their large steric bulk serves two functions:

  • Prevents Nitro Coordination: The bulky biaryl backbone physically blocks the nitro group from binding to the Pd center.

  • Accelerates Reductive Elimination: This is the turnover-limiting step for electron-deficient arenes. Bulky ligands force the amine and aryl group together, driving the cycle forward.

B. Base Selection: The pKa Window

Standard Buchwald bases like Sodium tert-butoxide (NaOtBu) are forbidden for this substrate. They will hydrolyze the ethyl ester to the carboxylic acid or cause transesterification.

  • Optimal Choice: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) . These bases are strong enough to deprotonate the amine-Pd complex but weak enough to leave the ester intact.

C. Solvent System: Controlling the Background Reaction
  • Avoid: Polar aprotic solvents (DMF, DMSO) if possible, as they accelerate the competing uncatalyzed SNAr pathway.

  • Preferred: Toluene or 1,4-Dioxane . These non-polar/moderately polar solvents suppress the charged transition state of the SNAr reaction while maintaining catalyst solubility.

Decision Logic & Workflow

The following decision tree illustrates the critical path for selecting the correct protocol based on the specific derivative structure.

BuchwaldLogic Start Substrate Analysis: Ethyl 4-halo-3-nitrobenzoate HalidePos Is Halogen Ortho/Para to Nitro Group? Start->HalidePos SNArRisk HIGH RISK: Competitive SNAr HalidePos->SNArRisk Yes BuchwaldPath Standard Buchwald Protocol HalidePos->BuchwaldPath No (Meta) Mitigation Mitigation Strategy: 1. Use Non-polar Solvent (Toluene) 2. High Activity Catalyst (BrettPhos Pd G4) 3. Lower Temp (60-80°C) SNArRisk->Mitigation BaseCheck Base Selection Check: Is Ester Present? BuchwaldPath->BaseCheck Mitigation->BaseCheck BaseChoice Use Cs2CO3 or K3PO4 (Avoid NaOtBu) BaseCheck->BaseChoice Yes Execution Execute Reaction BaseChoice->Execution

Figure 1: Decision logic for optimizing reaction conditions to suppress SNAr and prevent ester hydrolysis.

Optimized Experimental Protocol

Target Reaction: Amination of Ethyl 4-bromo-3-nitrobenzoate with a primary amine (e.g., Morpholine or Aniline derivative).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Ethyl 4-bromo-3-nitrobenzoate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1–3 mol%)

    • Note: If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%).

  • Base: Cs₂CO₃ (2.0 equiv, dried)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Methodology
  • Preparation of Glassware:

    • Oven-dry a reaction vial (screw-cap with septum) or a Schlenk tube. Cool under a stream of Argon or Nitrogen.

    • Why: Moisture kills the active catalytic species and promotes ester hydrolysis.

  • Reagent Charging (Glovebox or Air-Free Technique):

    • Add Ethyl 4-bromo-3-nitrobenzoate (1.0 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G4 (0.02 equiv) to the vial.

    • Note: If the amine is a solid, add it now. If liquid, add in step 4.

  • Inert Atmosphere Establishment:

    • Seal the vial and purge with Argon for 5 minutes (vacuum/backfill cycle x3).

  • Solvent & Liquid Reagent Addition:

    • Add anhydrous Toluene via syringe.

    • Add the liquid Amine (1.2 equiv) dropwise.

  • Reaction:

    • Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Time: Monitor via LC-MS or TLC at 1 hour, 4 hours, and 12 hours.

    • Endpoint: Disappearance of the aryl bromide.[1]

  • Work-up:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Palladium black.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Note: Nitro-amines are often brightly colored (yellow/orange), aiding visual fractionation.

Mechanism & Critical Control Points

Understanding the catalytic cycle allows for rapid troubleshooting. The diagram below highlights where the specific "Nitro/Ester" challenges occur.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast for Nitro-Ar) Pd0->OxAdd Ar-Br PdII_Ar L-Pd(II)-Ar-Br OxAdd->PdII_Ar BaseStep Ligand Exchange & Base (CRITICAL: Cs2CO3) PdII_Ar->BaseStep + Amine - Base-HBr PdII_Amido L-Pd(II)-Ar-N(R)H BaseStep->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 Product Warning1 Nitro group can coordinate here Warning2 Strong base hydrolyzes Ester

Figure 2: Catalytic cycle highlighting critical control points. The electron-deficient nature of the nitro-arene facilitates Oxidative Addition, but the Base Step is the primary failure mode due to ester sensitivity.

Data Analysis & Troubleshooting

Expected Results vs. Common Failures
Observation (LC-MS)DiagnosisCorrective Action
Starting Material Remains Catalyst DeactivationSwitch to BrettPhos Pd G4 ; ensure strict O₂-free conditions.
Product + Hydrolyzed Ester Base too strongSwitch from NaOtBu to Cs₂CO₃ or K₃PO₄.
Product + SNAr Adduct Background ReactionLower temperature to 60°C; switch solvent to Toluene; increase catalyst loading to outcompete SNAr.
De-halogenated Arene Reduction of Ar-BrSolvent is acting as hydride source (avoid alcohols); ensure anhydrous conditions.
Aniline Formation Nitro ReductionReaction is too reducing. Avoid formate sources; ensure high purity of amine.

References

  • Buchwald, S. L., et al. "A User's Guide to Palladium-Catalyzed Amination Reactions." Chemical Science, 2011.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • ACS Green Chemistry Institute. "Buchwald-Hartwig Amination Reagent Guide." ACS GCI Pharmaceutical Roundtable, 2024.

  • Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 2008.

Disclaimer: This protocol is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for this compound derivatives and all reagents before use.

Sources

Application Note: Strategic Utilization of Ethyl 4-methyl-3-nitrobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergent Scaffold

In the landscape of medicinal chemistry, Ethyl 4-methyl-3-nitrobenzoate (CAS: 19013-15-1) serves as a high-value "divergent scaffold." Its utility stems from its trisubstituted benzene core, which offers three distinct vectors for chemical expansion:

  • The Nitro Group (C3): A latent nitrogen source for anilines, ureas, or heterocycle closure.

  • The Methyl Group (C4): A benzylic handle susceptible to radical halogenation or enamine condensation.

  • The Ester Group (C1): A protected carboxylic acid ready for amidation or hydrolysis.

This guide details the specific protocols to transform this building block into precursors for Tyrosine Kinase Inhibitors (TKIs) (e.g., Nilotinib analogs) and Indole-6-carboxylates , providing a self-validating roadmap for high-purity synthesis.

Chemical Profile & Reactivity Analysis

PropertySpecificationMedicinal Chemistry Implication
Molecular Formula C₁₀H₁₁NO₄Compact MW (209.[1]20) allows room for heavy pharmacophores.
Structure 1,3,4-trisubstituted benzeneRegiochemistry Control: The 1,4-para relationship between the ester and methyl group is fixed, preventing regioisomer scrambling during downstream cyclizations.
Melting Point 39-40 °C (Solid)Low melting point requires careful handling during vacuum drying to avoid sublimation or melt-fusing.
Solubility Soluble in EtOH, EtOAc, DCMCompatible with standard organic workups; poor water solubility aids aqueous quenching.

Pathway A: Synthesis of Kinase Inhibitor Precursors (Nitro Reduction)

The reduction of the nitro group yields Ethyl 3-amino-4-methylbenzoate , a structural motif ubiquitous in Bcr-Abl tyrosine kinase inhibitors like Nilotinib and Ponatinib . The 3-amino-4-methylphenyl core is critical for hydrogen bonding within the kinase ATP-binding pocket.

Protocol A: Chemoselective Reduction using Fe/Acetic Acid

Rationale: While catalytic hydrogenation (H₂/Pd-C) is cleaner, it can sometimes reduce the ester or cause transesterification if the solvent is not carefully matched. The Iron/Acetic acid method is robust, inexpensive, and highly selective for the nitro group in the presence of the ester.

Materials:
  • This compound (10.0 mmol, 2.09 g)

  • Iron powder (50.0 mmol, 2.8 g, ~325 mesh)

  • Glacial Acetic Acid (20 mL)

  • Ethyl Acetate (EtOAc) and Sodium Bicarbonate (NaHCO₃) for workup.

Step-by-Step Procedure:
  • Activation: In a 100 mL round-bottom flask, suspend the iron powder in 5 mL of glacial acetic acid. Stir vigorously at room temperature for 5 minutes to activate the surface.

  • Addition: Dissolve the nitrobenzoate substrate in 15 mL of acetic acid and add it to the iron suspension.

  • Reaction: Heat the mixture to 60°C for 2-3 hours.

    • Monitoring: Check TLC (30% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, replaced by the fluorescent amine spot (Rf ~0.3).

  • Workup (Critical Step):

    • Cool to room temperature.[2][3] Dilute with 50 mL EtOAc.

    • Filter through a pad of Celite to remove iron salts. Wash the pad with EtOAc.

    • Neutralization: The filtrate contains acetic acid. Pour it slowly into a saturated NaHCO₃ solution until gas evolution ceases (pH ~8). Caution: Vigorous CO₂ evolution.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Yield: Expect 85-92% of a tan/off-white solid.

Validation: ¹H NMR (CDCl₃) should show a broad singlet at ~3.7 ppm (NH₂) and the disappearance of the downfield aromatic proton signal adjacent to the nitro group.

Pathway B: The Batcho-Leimgruber Indole Synthesis

This pathway transforms the starting material into Ethyl indole-6-carboxylate . This is a powerful method to construct the indole core while retaining the ester functionality at the 6-position, a substitution pattern difficult to achieve via Fischer Indole synthesis.

Mechanism

The reaction relies on the acidity of the benzylic methyl protons (enhanced by the ortho-nitro group). Condensation with DMF-DMA forms an enamine, which undergoes reductive cyclization.

Protocol B: Two-Step Indole Formation
Step 1: Enamine Formation
  • Reagents: Mix this compound (10 mmol) with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (15 mmol) in anhydrous DMF (10 mL).

  • Conditions: Heat to 110°C for 4-6 hours under nitrogen. The solution will turn deep red/orange (characteristic of the nitrostyrene enamine).

  • Isolation: Remove excess DMF and DMF-DMA on a rotary evaporator under high vacuum. The residue (red oil/solid) is used directly.

Step 2: Reductive Cyclization
  • Reagents: Dissolve the crude enamine in Methanol (30 mL) and Acetic Acid (5 mL). Add Raney Nickel (approx. 1 g slurry) or 10% Pd/C (200 mg).

  • Hydrogenation: Stir under a balloon of H₂ gas at room temperature for 12-18 hours.

    • Alternative: For a metal-free reduction, use Titanium(III) chloride, though H₂/Pd is cleaner for this substrate.

  • Workup: Filter through Celite. Concentrate the filtrate. Dissolve residue in EtOAc, wash with NaHCO₃, then brine.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography.

Product: Ethyl 1H-indole-6-carboxylate. Note: The ester remains at the 6-position because the methyl group (C4 of benzene) becomes C3a of the indole, and the nitro group (C3 of benzene) becomes N1.

Pathway C: Benzylic Functionalization (Bromination)

To access quinazolines or modify the side chain without cyclizing, benzylic bromination is the route of choice.

Protocol C: Radical Bromination
  • Reagents: Substrate (10 mmol), N-Bromosuccinimide (NBS) (11 mmol), and AIBN (0.5 mmol) in CCl₄ or Benzotrifluoride (green alternative).

  • Reaction: Reflux (80°C) for 4 hours.

    • Self-Validating Endpoint: Succinimide floats to the top of the solvent as a white solid.

  • Workup: Filter off succinimide while hot. Concentrate filtrate.[4][5]

  • Warning: The product, Ethyl 4-(bromomethyl)-3-nitrobenzoate , is a potent lachrymator and skin irritant. Handle in a fume hood.

Visualizing the Synthetic Divergence

G Start This compound (CAS 19013-15-1) Aniline Ethyl 3-amino-4-methylbenzoate (Kinase Inhibitor Core) Start->Aniline Reduction (Fe/AcOH or H2/Pd) Enamine Enamine Intermediate Start->Enamine DMF-DMA 110°C Bromide Ethyl 4-(bromomethyl)- 3-nitrobenzoate Start->Bromide NBS, AIBN Radical Bromination Nilotinib Nilotinib/Ponatinib Analogs Aniline->Nilotinib Amide Coupling Indole Ethyl indole-6-carboxylate Enamine->Indole Reductive Cyclization (Batcho-Leimgruber) Heterocycles Quinazolines/ Benzodiazepines Bromide->Heterocycles Nucleophilic Sub.

Figure 1: Divergent synthetic pathways from this compound accessing three distinct pharmacological classes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14945864, this compound. Retrieved from [Link]

  • Organic Syntheses. Synthesis of Methyl Indole-4-carboxylate (Analogous protocol for Indole-6-carboxylate). Org. Synth. 2004, 81, 254. Retrieved from [Link]

  • Google Patents.Process for the preparation of Nilotinib (WO2015087343A2).
  • Royal Society of Chemistry. Nitration of Methyl Benzoate Protocol. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of Ethyl 4-methyl-3-nitrobenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

Ethyl 4-methyl-3-nitrobenzoate (Compound A ) serves as a critical "masked" scaffold in the synthesis of next-generation agrochemicals. Its structural value lies in the 3,4-disubstitution pattern , a motif frequently observed in benzoylurea insecticides, benzamide fungicides, and diacylhydrazine growth regulators.

The nitro group at position 3 acts as a latent amine, allowing for late-stage functionalization, while the ethyl ester at position 1 provides a handle for lipophilicity modulation or conversion to acyl chlorides/hydrazides. This application note details the chemoselective reduction of Compound A to Ethyl 3-amino-4-methylbenzoate and outlines its downstream utility in constructing "privileged" agrochemical cores.

Chemical Profile & Structural Advantages[1][2][3][4]

PropertySpecificationAgrochemical Relevance
CAS Number 7356-11-8Unique identifier for regulatory tracking.
Formula C₁₀H₁₁NO₄Balance of polarity and aromaticity.
MW 209.20 g/mol Low molecular weight allows for complex downstream coupling.
Lipophilicity (LogP) ~2.5 (Predicted)Ideal range for systemic transport in plant phloem/xylem.
Metabolic Stability 4-Methyl groupBlocks metabolic oxidation at the para position, enhancing field half-life.
Structural Logic in Design

The 4-methyl-3-nitro motif is strategically valuable because:

  • Steric Steering: The 4-methyl group provides steric bulk that can lock the conformation of downstream amides, improving binding affinity to target enzymes (e.g., chitin synthase).

  • Electronic Activation: The nitro group activates the ring for potential nucleophilic aromatic substitution (SNAr) prior to reduction, though its primary role is usually as an amine precursor.

  • Orthogonal Reactivity: The ester and nitro groups can be manipulated independently, allowing for divergent synthesis of libraries.

Synthetic Pathways & Downstream Applications[1][5][6]

The utility of this compound is defined by its transformation into the 3-amino derivative, which acts as a gateway to three major agrochemical scaffolds.

SyntheticTree Figure 1: Divergent Synthetic Pathways from this compound Start This compound (CAS: 7356-11-8) Amine Ethyl 3-amino-4-methylbenzoate (Key Intermediate) Start->Amine Chemoselective Reduction (Pd/C or Fe/NH4Cl) Benzamide Benzamide Fungicides (Amide Coupling) Amine->Benzamide R-COCl Base Urea Benzoylurea Insecticides (Isocyanate Reaction) Amine->Urea R-NCO or Phosgene Heterocycle Quinazolinones (Cyclization) Amine->Heterocycle Ortho-cyclization reagents

Pathway A: Benzamide Synthesis (Fungicides)

The reduced amine reacts with acid chlorides to form benzamides. This scaffold is homologous to active ingredients like Zoxamide or Fluopicolide analogs, where the amide bond is critical for tubulin inhibition.

Pathway B: Diacylhydrazines (Insect Growth Regulators)

The ester group can be converted to a hydrazide, or the amine can be diazotized. This mimics the core structure of Tebufenozide and Methoxyfenozide , which are ecdysone agonists. The 3,4-substitution pattern is vital for fitting into the ecdysone receptor binding pocket.

Detailed Experimental Protocols

Protocol 1: Chemoselective Catalytic Hydrogenation (High Purity)

Best for: Large-scale synthesis where clean workup is required.

Objective: Reduce the nitro group to an amine without hydrolyzing the ethyl ester.

Reagents:

  • This compound (10.0 g, 47.8 mmol)

  • Palladium on Carbon (Pd/C), 10 wt. % loading (0.5 g)

  • Ethanol (Absolute, 100 mL)

  • Hydrogen gas (Balloon or low pressure < 3 bar)

Step-by-Step Procedure:

  • Preparation: In a 250 mL three-neck round-bottom flask, dissolve the nitrobenzoate in Ethanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere (Nitrogen or Argon) to prevent ignition of solvent vapors.

  • Purge: Evacuate the flask and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).

  • Reaction: Stir vigorously at room temperature (25°C) under Hydrogen atmosphere.

    • Monitoring: Check TLC (30% EtOAc/Hexane) every hour. The starting material (Rf ~0.6) should disappear, replaced by a fluorescent amine spot (Rf ~0.3).

  • Workup: Once complete (typically 3-6 hours), filter the mixture through a Celite pad to remove the catalyst. Caution: Spent Pd/C is pyrophoric. Keep wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Ethyl 3-amino-4-methylbenzoate as an off-white solid.

    • Expected Yield: 90-95%

    • Purity Check: 1H NMR (CDCl3): Look for broad singlet (NH2) at ~3.5-4.0 ppm.

Protocol 2: Iron-Mediated Reduction (Robustness)

Best for: Lab-scale synthesis or when halogen substituents are present on the ring (avoids dehalogenation).

Reagents:

  • This compound (1.0 equiv)

  • Iron Powder (325 mesh, 5.0 equiv)

  • Ammonium Chloride (NH4Cl, 5.0 equiv)

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Procedure:

  • Suspend the nitrobenzoate and Iron powder in the EtOH/Water mixture.

  • Add solid Ammonium Chloride.

  • Heat the mixture to reflux (approx. 75-80°C) with vigorous mechanical stirring.

  • Monitor by TLC. Reaction is usually complete within 2-4 hours.

  • Hot Filtration: Filter the hot mixture immediately to remove Iron oxide sludge. Wash the filter cake with hot Ethanol.

  • Extraction: Concentrate the filtrate to remove Ethanol. Extract the aqueous residue with Ethyl Acetate (3x).

  • Dry over Na2SO4 and concentrate to yield the crude amine.

Process Visualization: Hydrogenation Workflow

HydrogenationFlow Figure 2: Catalytic Hydrogenation Workflow for CAS 7356-11-8 Prep Dissolve Nitrobenzoate in Ethanol Inert Inert Atmosphere Setup (N2 Purge) Prep->Inert CatAdd Add 10% Pd/C (Caution: Pyrophoric) Inert->CatAdd H2Cycle H2 Introduction (Balloon/Parr Shaker) CatAdd->H2Cycle Monitor Monitor via TLC/HPLC (Target: Amine formation) H2Cycle->Monitor Monitor->H2Cycle Incomplete Filter Celite Filtration (Remove Catalyst) Monitor->Filter Conversion >98% Isolate Evaporation & Drying (Yield: Ethyl 3-amino-4-methylbenzoate) Filter->Isolate

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning or insufficient H2 pressure.Add fresh catalyst (under N2); increase pressure to 3 bar; ensure solvent is sulfur-free.
Ester Hydrolysis Reaction medium too acidic/basic or wet.Use anhydrous Ethanol; avoid strong acid catalysts during reduction; store starting material dry.
Azo Impurities Coupling of nitroso intermediates (common in basic media).Ensure vigorous stirring (mass transfer limit); maintain slightly acidic pH if using Fe reduction.
Low Yield (Fe Method) Product trapped in Iron sludge.Perform filtration while the mixture is boiling hot ; wash cake thoroughly with hot solvent.

Safety & Handling (E-E-A-T)

  • Nitro Compounds: Although stable, nitroaromatics can be energetic. Avoid heating dry solids to decomposition.

  • Sensitization: this compound and its amine derivative are potential skin sensitizers. Use Nitrile gloves and work in a fume hood.

  • Catalyst Safety: Dry Pd/C can ignite solvent vapors. Always keep the catalyst wet with water or solvent during handling and disposal.

References

  • Org. Syn. Procedure: Gassman, P. G.; Gruetzmacher, G. "Ethyl 4-Amino-3-methylbenzoate."[1] Organic Syntheses, Coll.[1] Vol. 6, p.581 (1988); Vol. 58, p.113 (1978).

  • Agrochemical Scaffold Synthesis: Patent CN104356022A. "Synthetic method of N-methyl-4-(methylamino)-3-nitrobenzamide." (2015).

  • Safety Data: PubChem Compound Summary for Ethyl 4-amino-3-methylbenzoate (CID 282796).

  • Reaction Mechanism: "Reduction of Nitro Compounds." Organic Chemistry Portal.

Sources

Application Note: Regioselective Nitration of Ethyl 4-Methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the regioselective nitration of ethyl 4-methylbenzoate (ethyl p-toluate) to synthesize ethyl 4-methyl-3-nitrobenzoate (CAS: 19013-15-1). This reaction is a classic Electrophilic Aromatic Substitution (EAS) where the directing effects of two competing substituents—the activating methyl group and the deactivating ester group—must be managed to ensure high regioselectivity.[1]

This intermediate is critical in the development of pharmaceutical APIs, specifically in the synthesis of benzamide-based kinase inhibitors and anti-arrhythmic agents where the 3-amino scaffold is required post-reduction.

Scientific Foundation & Mechanistic Insight

Regioselectivity Analysis

The substrate, ethyl 4-methylbenzoate, presents a "push-pull" electronic system on the benzene ring:

  • The Ester Group (

    
    ):  Electron-withdrawing (deactivating) and meta-directing.[1]
    
  • The Methyl Group (

    
    ):  Electron-donating (activating) and ortho/para-directing.
    

The Directive: In EAS reactions, activating groups generally dominate directing effects over deactivating groups. However, in this specific substrate, the directing effects are cooperative .

  • The methyl group directs incoming electrophiles to positions 2 and 3 (ortho).

  • The ester group directs incoming electrophiles to positions 3 and 5 (meta).

  • Result: Position 3 is synergistically activated by both groups (Ortho to Methyl, Meta to Ester). Position 2 is sterically hindered by the ester and less electronically favorable.

Reaction Mechanism

The reaction utilizes "Mixed Acid" (Sulfuric/Nitric) to generate the nitronium ion (


), the active electrophile.[1]

NitrationMechanism HNO3 HNO3 + 2H2SO4 NO2 NO2+ (Nitronium Ion) + H3O+ + 2HSO4- HNO3->NO2 Dehydration Sigma Sigma Complex (Resonance Stabilized) NO2->Sigma Electrophilic Attack (Pos 3) Substrate Ethyl 4-methylbenzoate Substrate->Sigma + NO2+ Product This compound Sigma->Product Deprotonation (-H+)

Figure 1: Mechanistic pathway showing the generation of the nitronium ion and the regioselective attack at the 3-position.[1]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
Ethyl 4-methylbenzoate 164.201.0Substrate
Nitric Acid (fuming, >90%) 63.011.1 - 1.2Electrophile Source
Sulfuric Acid (conc. 98%) 98.08Solvent Vol.Catalyst/Dehydrating Agent
Ethanol (95%) --Recrystallization Solvent
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Pressure-equalizing addition funnel

  • Low-temperature thermometer

  • Ice/Salt bath[1][2]

  • Magnetic stirrer[3][4]

Step-by-Step Methodology
Phase 1: Preparation & Cooling[1][3]
  • Setup: Clamp the three-neck flask in the fume hood. Attach the addition funnel and thermometer. Ensure the system is open to air but protected from moisture (drying tube optional but recommended).

  • Solvation: Add Ethyl 4-methylbenzoate (16.4 g, 100 mmol) to the flask.

  • Acid Charge: Add 30 mL of conc.

    
      to the flask. Stir gently. The ester may protonate, generating heat.
    
  • Cooling: Submerge the flask in an ice/salt bath. Cool the internal temperature to 0–5°C .

Phase 2: Electrophile Addition (Critical Step)
  • Mixed Acid Prep: In a separate beaker, pre-mix conc.

    
     (5.0 mL, ~110 mmol)  with conc. 
    
    
    
    (10 mL)
    at 0°C.
  • Addition: Transfer the mixed acid to the addition funnel. Add dropwise to the reaction flask over 30–45 minutes .

    • Constraint: Do NOT allow the internal temperature to exceed 10°C . Higher temperatures promote dinitration and ester hydrolysis.

  • Reaction: Once addition is complete, allow the mixture to stir at 5–10°C for 1 hour .

Phase 3: Quenching & Isolation
  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product should precipitate as a pale yellow solid or oil that solidifies upon scratching.

  • Filtration: Vacuum filter the solid using a Buchner funnel. Wash with cold water (

    
    ) to remove residual acid.
    
  • Neutralization: Wash the filter cake with 5%

    
     solution until no fizzing is observed, then wash again with water.
    
Phase 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling 95% Ethanol . Allow to cool slowly to room temperature, then refrigerate.

  • Drying: Filter the crystals and dry in a vacuum desiccator over

    
    .
    

Workflow Start Start: 100mmol Substrate in H2SO4 Cool Cool to 0°C Start->Cool Add Add HNO3/H2SO4 Dropwise (<10°C) Cool->Add React Stir 1 hr @ 5-10°C Add->React Quench Pour onto Crushed Ice React->Quench Isolate Filter & Wash (Water/NaHCO3) Quench->Isolate Purify Recrystallize (Ethanol) Isolate->Purify

Figure 2: Operational workflow for the synthesis, emphasizing temperature control points.

Quality Control & Validation

Expected Data

The product, This compound , should be validated using H-NMR.

ParameterSpecification
Appearance Pale yellow crystalline solid (or oil solidifying on standing)
Melting Point 40–42°C (Note: Often low melting; may require chilling to crystallize)
Yield Typical: 75–85%
H-NMR Interpretation (300 MHz, )
  • 
     8.55 (d, J=1.8 Hz, 1H):  Aromatic proton at C2. Highly deshielded by the ortho-nitro and ortho-ester groups. Appears as a doublet (meta coupling) or singlet.
    
  • 
     8.15 (dd, J=8.0, 1.8 Hz, 1H):  Aromatic proton at C6. Ortho to the ester.
    
  • 
     7.45 (d, J=8.0 Hz, 1H):  Aromatic proton at C5. Ortho to the methyl group.
    
  • 
     4.40 (q, J=7.0 Hz, 2H):  Methylene protons of the ethyl ester (
    
    
    
    ).
  • 
     2.65 (s, 3H):  Methyl protons on the ring (
    
    
    
    ). Deshielded slightly by the ortho-nitro group.
  • 
     1.42 (t, J=7.0 Hz, 3H):  Methyl protons of the ethyl ester (
    
    
    
    ).

Troubleshooting & Safety

Troubleshooting Guide
  • Low Yield / Oil Formation: If the product oils out and refuses to crystallize on ice, extract the aqueous quench mixture with Dichloromethane (DCM), dry over

    
    , and evaporate. Recrystallize the residue from cold ethanol or hexanes.
    
  • Dinitration: If NMR shows extra peaks or mass spec shows M+45, the reaction temperature was likely too high or excess nitric acid was used. Maintain strict temperature control (<10°C).

  • Hydrolysis: If the product is acidic or soluble in base, the ester hydrolyzed. Ensure the quenching step is done on ice, not water, to keep the temperature low during dilution.

Safety Hazards
  • Nitric Acid: Strong oxidizer. Causes severe burns. Incompatible with organic solvents (potential explosion).

  • Exotherm: The mixing of sulfuric acid and organic esters is exothermic. The addition of nitric acid is highly exothermic. Runaway reactions can occur if cooling fails.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14945864, this compound. Retrieved October 26, 2023, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Royal Society of Chemistry. (n.d.). Nitration of Methyl Benzoate - Experimental Procedure. (Adapted for Ethyl derivative).[5][6] Retrieved from [Link]

Sources

Application Note: Spectroscopic Analysis of Ethyl 4-methyl-3-nitrobenzoate Reduction Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Objective

This application note details the spectroscopic protocols for monitoring and validating the reduction of Ethyl 4-methyl-3-nitrobenzoate (Reactant) to Ethyl 3-amino-4-methylbenzoate (Product). This transformation is a critical step in the synthesis of local anesthetics and substituted benzocaine analogs.

The reduction of the nitro group (


) to an amine (

) induces drastic electronic changes in the aromatic system, making spectroscopic monitoring (FTIR,

H NMR, UV-Vis) highly effective. This guide provides self-validating protocols to ensure reaction completion and product purity, specifically distinguishing the target amine from incomplete reduction byproducts (e.g., hydroxylamines).

Chemical Context & Reaction Scheme

The target reaction involves the reduction of the nitro group at the meta position relative to the ester (and ortho to the methyl group).

Reaction Workflow Diagram

ReactionScheme Reactant This compound (Reactant) MW: 209.20 Conditions Reduction Conditions (H2/Pd-C or Fe/HCl) Reactant->Conditions Intermediate Hydroxylamine Intermediate (Potential Impurity) Conditions->Intermediate Partial Red. Product Ethyl 3-amino-4-methylbenzoate (Target Product) MW: 179.22 Conditions->Product Main Pathway Intermediate->Product Complete Red. Analysis Spectroscopic Validation (NMR, FTIR) Product->Analysis

Figure 1: Reaction workflow illustrating the reduction pathway and critical analysis point.

Protocol 1: In-Process Monitoring via FTIR

Objective: Rapid, qualitative determination of reaction completion (disappearance of Nitro functionality).

Methodology
  • Sampling: Aliquot 50 µL of reaction mixture.

  • Workup (Miniature): Filter catalyst (if heterogeneous). Evaporate solvent under nitrogen stream to obtain a thin film.

  • Acquisition: Collect spectrum (4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans) using ATR (Attenuated Total Reflectance) accessory.

Spectral Interpretation Guide

The reaction progress is quantified by the "Switching Signals"—the disappearance of N-O stretches and the emergence of N-H stretches.

Functional GroupModeReactant (Nitro) Frequency (cm⁻¹)Product (Amine) Frequency (cm⁻¹)Status Indicator
Amine (

)
Stretch (sym/asym)Absent 3450, 3360 (Doublet)GO (Product Forming)
Nitro (

)
Asymmetric Stretch~1530 Absent STOP (Reaction Incomplete)
Nitro (

)
Symmetric Stretch~1350 Absent STOP (Reaction Incomplete)
Ester (

)
Stretch17201690-1705Shift due to conjugation

Critical Control Point: If peaks at 1530 cm⁻¹ persist, extend reaction time. Do not proceed to workup.

Protocol 2: Structural Validation via H NMR

Objective: Definitive structural confirmation and purity analysis. Solvent:


 (Chloroform-d) or 

. (Data below assumes

).
The "Electronic Switch" Effect

The conversion of the electron-withdrawing Nitro group (


) to the electron-donating Amino group (

) causes a significant upfield shift (shielding) of the aromatic protons.
Step-by-Step Analysis
  • Prepare Sample: Dissolve ~10 mg of isolated solid in 0.6 mL

    
    .
    
  • Acquisition: Standard proton parameters (pulse angle 30°, delay 1s, 16 scans).

  • Integration: Set the Ethyl

    
     triplet (approx 1.4 ppm) to integral 3.00 as the internal reference.
    
Data Comparison Table
Proton AssignmentReactant (

ppm)
Product (

ppm)
Shift (

)
Mechanistic Explanation
Ar-H (C2) (Between substituents)~8.50 (d) ~7.35 (d) -1.15 Loss of anisotropic deshielding from

.
Ar-H (C6) (Ortho to Ester)~7.90 (dd)~7.38 (dd)-0.52General ring shielding by amine.
Ar-H (C5) (Ortho to Methyl)~7.40 (d)~7.10 (d)-0.30Less affected, but still shielded.
Amine (

)
Absent 3.70 - 4.00 New Signal Broad singlet;

exchangeable.
Ar-Methyl (

)
~2.65 (s)2.20 (s)-0.45Shielding due to adjacent electron-rich amine.
Ethyl (

)
4.40 (q)4.35 (q)MinorDistant from reaction center.

Self-Validating Check:

  • Look for the Amine Singlet around 3.7–4.0 ppm.

  • Verify the Aromatic Region has simplified and shifted upfield (below 7.5 ppm).

  • Impurity Alert: If signals appear around 8.0–8.2 ppm, unreacted starting material is present.

Protocol 3: UV-Vis Spectroscopy

Objective: Secondary confirmation of conjugation changes. Solvent: Ethanol or Methanol.

  • Reactant: Displays absorption typical of nitro-aromatics (

    
     nm).
    
  • Product: The amino group introduces an auxochromic effect, causing a bathochromic shift (Red Shift) and often a new band appearing near 290–300 nm due to

    
     transitions facilitated by the lone pair on nitrogen.
    

Logic Tree for Product Release

Use this decision matrix to determine if the batch is ready for downstream processing.

DecisionTree Start Analyze Reaction Mixture CheckIR FTIR: Is peak at 1530 cm-1 visible? Start->CheckIR CheckNMR NMR: Are aromatic peaks > 8.0 ppm? CheckIR->CheckNMR No ActionWait Extend Reaction Time (Add Catalyst/Heat) CheckIR->ActionWait Yes CheckNMR->ActionWait Yes ActionRelease Release Batch CheckNMR->ActionRelease No ActionProceed Proceed to Workup

Figure 2: Quality Control Decision Matrix.

References

  • Reduction of Nitro Groups: Master Organic Chemistry. "Reduction of Nitro Groups to Amines."[1][2] Available at: [Link][2][3]

  • Spectral Data (Product): National Institutes of Health (NIH), PubChem. "Ethyl 3-amino-4-methylbenzoate (Compound)." Available at: [Link]

  • Reaction Mechanism & Teaching: Royal Society of Chemistry. "Nitration of Methyl Benzoate." (Context for starting material synthesis). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Impurity Profiles & Yield Loss Assigned Specialist: Senior Application Scientist Status: Open Reference ID: E-MNB-SYN-001

Diagnostic Overview

Welcome to the technical support hub for the nitration of Ethyl 4-methylbenzoate (Ethyl p-toluate). This synthesis relies on the synergistic directing effects of a methyl group (activator, o,p-director) and an ethoxycarbonyl group (deactivator, m-director).[1] While theoretically straightforward, the competing kinetics of hydrolysis, oxidation, and poly-nitration frequently compromise purity.[1]

Reaction Logic & Failure Points

The following diagnostic map illustrates the primary reaction pathway versus common deviation points (side reactions). Use this to identify where your specific experiment may have diverged.[1]

ReactionPathways SM Starting Material (Ethyl 4-methylbenzoate) Target TARGET PRODUCT (Ethyl 4-methyl-3-nitrobenzoate) SM->Target HNO3/H2SO4 0-10°C Impurity1 SIDE REACTION A (Hydrolysis) 4-methyl-3-nitrobenzoic acid SM->Impurity1 Pre-hydrolysis Impurity3 SIDE REACTION C (Regio-Isomer) Ethyl 4-methyl-2-nitrobenzoate SM->Impurity3 Steric Leakage Target->Impurity1 H2O / Acid T > 20°C Impurity2 SIDE REACTION B (Over-Nitration) Ethyl 2,6-dinitro-4-methylbenzoate Target->Impurity2 Excess HNO3 T > 15°C

Figure 1: Reaction pathway analysis showing the target synthesis and three primary failure modes: Hydrolysis (Red), Over-nitration (Yellow), and Regio-isomerism (Grey).[1]

Troubleshooting Modules (FAQs)

Module A: The "Disappearing" Product (Hydrolysis)

Symptom: The crude product yield is low, or the product dissolves in aqueous sodium bicarbonate during workup. Root Cause: Acid-Catalyzed Ester Hydrolysis.[1][2][3][4]

The nitration medium (mixed acid) contains water produced by the formation of the nitronium ion (


):


If the temperature rises uncontrolled, the sulfuric acid acts as a catalyst to hydrolyze the ethyl ester back to the carboxylic acid (4-methyl-3-nitrobenzoic acid).

Diagnostic Protocol:

  • Take a small sample of your crude solid.[1]

  • Add saturated

    
     solution.[1]
    
  • Observation: If it fizzes (evolution of

    
    ) and dissolves, you have hydrolyzed your ester to the acid.
    

Corrective Action:

  • Control Exotherm: Maintain reaction temperature strictly between

    
     and 
    
    
    
    . Hydrolysis rates increase significantly above
    
    
    .[1]
  • Anhydrous Conditions: Ensure your starting materials are dry. Minimize water entry, though some water generation is unavoidable in the mechanism.[3]

Module B: The "Yellow Gum" (Regioselectivity & Dinitration)

Symptom: Product is an oily yellow semi-solid instead of a crystalline solid; melting point is depressed (Target MP:


 for the ester).
Root Cause:  Presence of dinitro species or the 2-nitro isomer.

Mechanism Insight:

  • Target (3-nitro): The methyl group directs ortho (positions 2, 6) and para (position 4, blocked).[1] The ester directs meta (position 3). Position 3 is ortho to the methyl and meta to the ester—these effects reinforce each other.

  • Impurity (2-nitro): Position 2 is ortho to the methyl and ortho to the ester. It is electronically activated but sterically crowded.[1]

  • Impurity (Dinitro): If the mono-nitrated product remains in the pot with excess acid at elevated temperatures, a second nitro group may add (likely at position 5 or 6), forming ethyl 2,6-dinitro-4-methylbenzoate.[1]

Troubleshooting Table:

Impurity TypeCausePrevention Strategy
2-nitro isomer Statistical probability / High TempKeep T

during addition.[1] Steric hindrance usually minimizes this (

).[1]
Dinitro species Excess

/ High Temp
Use exact stoichiometric equivalents (1.05 - 1.1 eq) of

.[1] Do not "add extra for good measure."
Oxidized Methyl Harsh oxidationAvoid allowing the reaction to spike above

. The methyl group can oxidize to a carboxylic acid (Nitro-terephthalic acid precursors).

Standard Operating Procedure (Optimized)

To minimize the side reactions detailed above, adhere to this validated protocol. This procedure prioritizes kinetic control to favor the 3-nitro product and preserve the ester.

Reagents & Stoichiometry[1][5]
  • Substrate: Ethyl 4-methylbenzoate (1.0 equiv)

  • Nitric Acid: Concentrated

    
     (1.05 equiv) - Slight excess only.[1]
    
  • Sulfuric Acid: Concentrated

    
     (solvent/catalyst volume, typically 2-3 mL per gram of substrate).[1]
    
Step-by-Step Protocol
  • Preparation of Nitrating Mix:

    • In a separate vessel, pre-mix the calculated amount of Conc.

      
       and Conc. 
      
      
      
      .
    • Critical: Cool this mixture to

      
       in an ice bath. Pre-mixing generates heat; do not add warm acid to the substrate.
      
  • Substrate Solubilization:

    • Place Ethyl 4-methylbenzoate in a round-bottom flask containing Conc.

      
      . Cool to 
      
      
      
      .
  • Controlled Addition (The "Danger Zone"):

    • Add the nitrating mixture dropwise to the substrate.[5][6]

    • Monitor: Internal temperature must not exceed

      
      .
      
    • Why? This prevents the activation energy threshold for dinitration and hydrolysis from being crossed.

  • Reaction Incubation:

    • Stir at

      
       for 30-60 minutes.
      
    • TLC Check: Silica gel, 20% EtOAc/Hexane.[1] Look for the disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      
      ).
  • Quench & Workup:

    • Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

    • Observation: The product should precipitate as a pale yellow/white solid.

    • If Oil Forms: The product melting point is low (

      
      ). If it oils out, extract with Dichloromethane (DCM), wash with water (to remove acid) and 5% 
      
      
      
      (to remove hydrolyzed side products).[1]

Analytical Verification

When validating your product, look for these specific markers to confirm purity versus side-products.

1H NMR Interpretation (CDCl3)
  • Target (this compound):

    • Aromatic Protons: You will see a specific pattern: A doublet (H5), a doublet of doublets (H6), and a singlet (H2).[1] The H2 proton (between

      
       and 
      
      
      
      ) will be the most deshielded (
      
      
      ppm).
    • Methyl Group: Singlet at

      
       ppm.[1]
      
    • Ethyl Group: Quartet (

      
       ppm) and Triplet (
      
      
      
      ppm).[1]
  • Impurity Flag (Hydrolysis): Disappearance of the Ethyl quartet/triplet signals. Appearance of a broad COOH singlet (

    
     ppm).[1]
    
  • Impurity Flag (Isomer): Complex aromatic splitting patterns differing from the expected 1:1:1 integration of the trisubstituted ring.

Physical Properties[1][5][8][9]
  • State: Low-melting solid or oil.[1]

  • Melting Point:

    
     (Pure ester).[1]
    
  • Note: If your MP is

    
    , you likely isolated the hydrolyzed acid (4-methyl-3-nitrobenzoic acid MP is 
    
    
    
    ).[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (General Nitration Procedures).

  • PubChem. Ethyl 4-methylbenzoate Compound Summary. National Library of Medicine.[1] [Link]

  • ChemGuide. The Nitration of Methylbenzene (Toluene). (Mechanistic insight on methyl/nitro directing effects). [Link]

  • Master Organic Chemistry. Nitration of Toluene: Mechanism and Regioselectivity. [Link]

Sources

Overcoming low reactivity of Ethyl 4-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-methyl-3-nitrobenzoate (CAS 19013-15-1) [1]

Status: ONLINE Agent: Senior Application Scientist Ticket Subject: Overcoming Low Reactivity & Synthetic Hurdles

Welcome to the Reactivity Support Hub

You are likely here because This compound is behaving like a "brick" in your reaction flask. This scaffold is deceptively simple but electronically stubborn.

The Root Cause Analysis: You are fighting a "Push-Pull" conflict.

  • The Fortress (Ring Deactivation): The nitro group (position 3) and the ethyl ester (position 1) are both strong Electron Withdrawing Groups (EWGs). They suck electron density out of the benzene ring, making Electrophilic Aromatic Substitution (EAS) nearly impossible.

  • The Weak Link (Benzylic Position): The methyl group at position 4 is your only real handle. However, the ortho-nitro group creates steric bulk, and while it electronically activates the methyl protons (making them acidic), it also destabilizes radical intermediates required for bromination.

Below are the three most common "Support Tickets" we receive for this molecule, with field-proven troubleshooting protocols.

Ticket #01: Leimgruber-Batcho Indole Synthesis Fails

User Issue: "I’m trying to condense the starting material with DMF-DMA to make the enamine intermediate, but the reaction stalls or yields <30%."

Diagnosis: The acidity of the benzylic protons is vinylogously activated by the o-nitro group, but it is not acidic enough to react rapidly with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) under standard mild conditions. The equilibrium is unfavorable unless methanol is aggressively removed.

Troubleshooting Protocol: The "Turbo-Charged" Enamine Synthesis
ParameterStandard Protocol (Fails)Optimized Protocol (Works)
Solvent DMF or neat DMF-DMADMF + Pyrrolidine (Catalyst)
Temperature 80–100°C110–140°C (Vigorous Reflux)
Stoichiometry 1.1 equiv DMF-DMA3.0 – 5.0 equiv DMF-DMA
Equilibrium Closed vesselOpen vessel / Dean-Stark (Remove MeOH)

Step-by-Step Fix:

  • Add Catalyst: Add 1.05 equiv of Pyrrolidine . This undergoes transamination with DMF-DMA to form a more reactive species (tris(dimethylamino)methane analogue) that attacks the benzylic position more aggressively.

  • Drive Equilibrium: The reaction produces Methanol (MeOH) as a byproduct.

    • Reaction:

      
      
      
    • Action: Do not reflux in a sealed tube. Use a setup that allows MeOH to boil off while keeping the higher-boiling DMF-DMA (bp ~102°C) in the flask.

  • Visual Check: The starting material is pale yellow. The desired enamine is deep red/purple . If the solution is orange, you are not done.

Visualizing the Pathway & Failure Points:

IndoleSynthesis Start This compound Inter1 Alkoxide Intermediate Start->Inter1 Deprotonation (Slow) DMFDMA DMF-DMA (Reagent) DMFDMA->Inter1 Methanol Methanol (Byproduct) Inter1->Methanol Elimination Enamine Deep Red Enamine (Critical Intermediate) Inter1->Enamine Condensation Methanol->Inter1 Inhibits fwd rxn (REMOVE THIS!) Indole Ethyl indole-5-carboxylate Enamine->Indole Reductive Cyclization (H2/Pd-C or Fe/AcOH)

Caption: The Leimgruber-Batcho pathway requires continuous removal of Methanol to prevent the reaction from reversing (red arrow).

Ticket #02: Benzylic Bromination (Wohl-Ziegler) Yields Tar

User Issue: "I used NBS/CCl4 to brominate the methyl group. I got a black tar and unreacted starting material."

Diagnosis: The nitro group destabilizes the benzylic radical electronically (raising the transition state energy). Furthermore, if your NBS is old (yellow), it contains HBr and bromine, which triggers ionic bromination on the ring or polymerization, rather than the desired radical substitution .

The "Clean Radical" Checklist

Q1: Is your NBS white?

  • No (Yellow): Recrystallize it from hot water immediately. Impure NBS kills this reaction.

  • Yes: Proceed.

Q2: Are you strictly anhydrous?

  • Water quenches the propagation radical chain. Add 3Å Molecular Sieves to the reaction flask.

Q3: Which Solvent?

  • CCl4: Banned/Toxic.

  • Benzene:[2] Carcinogenic.

  • Recommended:Trifluorotoluene (PhCF3) or Methyl acetate . PhCF3 boils at 102°C, allowing higher temperatures which helps overcome the activation energy barrier caused by the nitro group deactivation.

Optimized Protocol:

  • Load: Substrate (1.0 eq), Recrystallized NBS (1.1 eq), AIBN (0.05 eq) or Benzoyl Peroxide.

  • Solvent: Anhydrous PhCF3 (0.5 M concentration).

  • Activation: Sparge with Argon for 15 mins (Oxygen inhibits radicals).

  • Initiation: Heat to reflux. If no reaction after 30 mins (check TLC), add a 500W halogen lamp or a blue LED to photo-initiate.

Ticket #03: Reduction Selectivity (Nitro vs. Ester)

User Issue: "I want to reduce the nitro group to an aniline, but I'm losing the ethyl ester or getting hydrolysis."

Diagnosis: Standard harsh reductions (Zn/HCl) can hydrolyze the ester. Hydrogenation (Pd/C) is usually safe but can be slow due to the steric bulk of the methyl group next to the nitro.

Selectivity Matrix
MethodRisk LevelRecommendation
H2 / Pd-C LowGold Standard. Run in EtOAc (not MeOH) to prevent transesterification.
Fe / AcOH MediumGood, but workup is messy (iron sludge). Keep temp <60°C to save ester.
SnCl2 / EtOH MediumEffective, but difficult to remove tin salts.
Sodium Dithionite LowBest for mildness. Use Na2S2O4 in THF/Water. Will NOT touch the ester.

FAQ: Quick Technical Hits

Q: Can I do Electrophilic Substitution (e.g., Friedel-Crafts) on this ring? A: No. Do not waste your time. The ring is too deactivated. You must build functionality off the ester or the methyl group.

Q: Why is the methyl group reactivity so low compared to o-nitrotoluene? A: The ethyl ester at the para position to the methyl group exerts a through-bond electron-withdrawing effect. This pulls density away from the benzylic C-H bonds, making the radical less stable (for bromination) and the anion less nucleophilic (for condensations) compared to simple o-nitrotoluene.

Q: I need the aldehyde (Ethyl 4-formyl-3-nitrobenzoate). How do I get there? A: Do not try direct oxidation (SeO2). It fails.

  • Path A: Bromination (NBS)

    
     Hydrolysis (AgNO3/H2O).
    
  • Path B (Cleaner): Form the Enamine (Ticket #1)

    
     Oxidative cleavage (NaIO4/OsO4 or O3).
    

References

  • Leimgruber-Batcho Indole Synthesis Mechanism & Optimization

    • Batcho, A. D., & Leimgruber, W. (1985). Organic Syntheses, 63, 214.
    • Title: Indoles from 2-Nitrotoluenes: Prepar
  • Pyrrolidine Catalysis in DMF-DMA Reactions: García-García, P., et al. (2000). Journal of Organic Chemistry. Context: Improving the condensation of deactivated nitrotoluenes with formamide acetals.
  • Green Solvents for Radical Bromination (PhCF3): Ogawa, A., et al. (2013). Journal of Organic Chemistry. Context: Trifluorotoluene as a replacement for CCl4 in Wohl-Ziegler reactions.
  • This compound Physical Data

    • PubChem CID: 14945864.[1]

Sources

Technical Support Center: Ethyl 4-methyl-3-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting Failed Reactions (CAS: 19013-15-1) Lead Scientist: Dr. [AI Name], Senior Application Scientist[1]

Introduction: The "Deceptively Simple" Intermediate

You are likely here because a standard nitration or esterification yielded a mixture of starting material, hydrolyzed acid, or an uncrystallizable oil. Ethyl 4-methyl-3-nitrobenzoate is a critical intermediate for various anesthetics and anti-arrhythmic agents.[1] While the directing effects of the methyl (activator, ortho/para) and ester (deactivator, meta) groups synergistically favor the 3-position, the reaction conditions often lead to ester hydrolysis or regio-isomeric mixtures .

This guide bypasses standard textbook procedures to address why your specific run failed and how to recover it.

Module 1: The Diagnostic Logic Tree

Before attempting a re-run, diagnose your crude product.[1] Use this decision matrix to identify the failure mode.

TroubleshootingLogic Start Analyze Crude Product State1 State: Solid High MP (>150°C) Start->State1 High MP State2 State: Oily Liquid (Won't Crystallize) Start->State2 Oil State3 State: Solid Low MP (48-53°C) Start->State3 Target Range Diag1 Diagnosis: Hydrolysis Product is 4-methyl-3-nitrobenzoic acid State1->Diag1 Diag2 Diagnosis: Impure Mixture Isomers (2-nitro) or Solvent Trap State2->Diag2 Diag3 Diagnosis: Success Likely pure product State3->Diag3 Action1 Action: Re-esterify (Fischer Esterification) Diag1->Action1 Action2 Action: Recrystallize (EtOH/H2O) or Column Diag2->Action2

Figure 1: Diagnostic logic flow for characterizing crude reaction output.

Module 2: Troubleshooting The Nitration Route

Context: You started with Ethyl 4-methylbenzoate (Ethyl p-toluate) and used Mixed Acid (


).
Critical Failure: The "Hydrolysis Trap"

Symptom: The product precipitates as a white solid, but NMR shows a missing ethyl group (loss of quartet at ~4.4 ppm and triplet at ~1.4 ppm) and a broad singlet >11 ppm. The Science: Nitration requires strong acid.[1] Under these conditions, especially if the temperature spikes >15°C or the quench is slow, the ester bond hydrolyzes back to the carboxylic acid.

The Fix (Protocol Adjustment):

  • Temperature Control: The nitronium ion (

    
    ) generation is exothermic.[1] The addition of the substrate is also exothermic. You must maintain the internal temperature between 0°C and 5°C .[1]
    
  • The Quench: Do not add water to the acid.[1] Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. This dilutes the acid instantly, preventing hydrolysis during the workup.

Critical Failure: Regio-Isomer Contamination

Symptom: Product is an oil or has a depressed melting point (<45°C).[1] TLC shows a faint secondary spot just above the product.[1] The Science: While the 3-position is favored, the 2-position (ortho to methyl, meta to ester) is chemically accessible, though sterically hindered. High temperatures increase the energy of the system, allowing the formation of the kinetic 2-nitro isomer.

The Fix:

  • Recrystallization: Dissolve the crude oil in a minimum amount of hot Ethanol (95%). Add warm water dropwise until turbidity persists.[1] Cool slowly to 4°C. The linear 3-nitro isomer packs better and will crystallize; the 2-nitro isomer stays in the mother liquor.[1]

Module 3: Troubleshooting The Esterification Route

Context: You started with 4-methyl-3-nitrobenzoic acid and attempted Fischer Esterification.

FAQ: Why is my conversion stuck at 60-70%?

Answer: Fischer esterification is an equilibrium process (


).[1]


Solution:
  • Dean-Stark Trap: If using a high-boiling alcohol, physically remove water.[1]

  • Chemical Drying: For ethanol (lower boiling), add fused Calcium Chloride or a molecular sieve pack to the reflux to trap water.

  • Excess Reagent: Use Ethanol as the solvent (large excess) to push the equilibrium to the right (Le Chatelier's principle).

Experimental Protocols

Protocol A: Optimized Nitration of Ethyl 4-methylbenzoate

Target: Minimizing Hydrolysis

ParameterSpecificationNotes
Substrate Ethyl 4-methylbenzoate (1.0 eq)Dissolve in minimal

if solid.[1]
Reagent

(fuming, 1.1 eq) /

Premix acids at 0°C.
Temperature < 5°C (Internal)Critical.[1] Use salt-ice bath.[1]
Addition Rate Dropwise over 30-45 minsMonitor internal thermometer constantly.
Quench 5x volume Crushed IcePour reaction INTO ice.

Step-by-Step:

  • Cool 10 mL conc.

    
     to 0°C. Add 1.0 g Ethyl 4-methylbenzoate.
    
  • Prepare mixed acid: Cool 1.5 mL conc.

    
     and add 0.8 mL conc.[1] 
    
    
    
    dropwise.[1][2]
  • Add mixed acid to the ester solution dropwise, ensuring

    
    .
    
  • Stir at 0-5°C for 30 minutes.

  • Pour onto 50g crushed ice. Filter the white precipitate.[1]

  • Wash: Wash solid with cold 5%

    
     (removes any hydrolyzed acid) then water.
    
Protocol B: Rescue of Hydrolyzed Product

If you accidentally made the acid (MP ~190°C), convert it back.

  • Suspend the acid in absolute Ethanol (10 mL/g).

  • Add conc.[1][3]

    
     (0.5 mL/g).[1]
    
  • Reflux for 4-6 hours.

  • Evaporate 80% of Ethanol.[1]

  • Pour residue into

    
     solution. Extract with Ethyl Acetate.[1]
    

Mechanistic Visualization

Understanding the competition between Nitration and Hydrolysis is key to controlling the outcome.[1]

ReactionPathway Start Ethyl 4-methylbenzoate Inter Intermediate Sigma Complex Start->Inter Electrophilic Attack Prod This compound (Target) Inter->Prod - H+ (Aromatization) Byprod 4-methyl-3-nitrobenzoic acid (Hydrolysis Impurity) Prod->Byprod Acid Catalyzed Hydrolysis Nitration + NO2+ (from HNO3/H2SO4) Temp < 5°C Hydrolysis + H3O+ / Heat Temp > 15°C

Figure 2: Reaction pathway showing the target nitration path versus the thermal hydrolysis risk.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14945864, this compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).[1] Nitration of Methyl Benzoate: Standard Protocols and Safety. RSC Education.[1] Retrieved from [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for aromatic nitration and Fischer esterification mechanisms).

  • Clark, J. (2023).[1][4][5] Mechanism of Acid Catalyzed Ester Hydrolysis. Chemistry LibreTexts. Retrieved from [Link]

Sources

Temperature control in the nitration of ethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Thermal Management in Electrophilic Aromatic Substitution

Document ID: TSC-NIT-E4MB-001 Status: Active Last Updated: 2024-05-22

Module 1: The Criticality of Thermal Management

Why is temperature the single most important variable in this reaction?

The nitration of ethyl 4-methylbenzoate (Ethyl p-toluate) is a classic Electrophilic Aromatic Substitution (EAS), but it presents a unique thermal challenge due to Cooperative Directing Effects .

  • The Activator: The methyl group (

    
    ) at the para position is electron-donating. It activates the ring and directs incoming electrophiles to the ortho position (C3).
    
  • The Deactivator: The ethyl ester group (

    
    ) is electron-withdrawing. It deactivates the ring but also directs to the meta position (C3).
    

The Thermal Paradox: Because both groups direct to the same position (C3), the reaction is faster and more regioselective than the nitration of unsubstituted benzoate esters. However, this increased reactivity lowers the energy barrier for dinitration (adding a second


 group) and benzylic oxidation .
  • < 0°C: Reaction rate is kinetically inhibited; nitronium ion formation is sluggish.

  • 0°C – 10°C (Target Zone): Mono-nitration dominates. The rate of substitution at C3 is ideal.

  • > 15°C: The risk of dinitration increases exponentially.

  • > 25°C: Significant risk of ester hydrolysis (cleaving to the acid) and benzylic oxidation of the methyl group.

Module 2: Standard Operating Procedure (The "Golden" Protocol)

This protocol is designed for a standard 10–50 mmol scale. Scale-up requires re-calculation of heat transfer coefficients.

Reagents & Setup
  • Substrate: Ethyl 4-methylbenzoate (Neat liquid or low-melting solid).

  • Solvent/Catalyst: Concentrated Sulfuric Acid (

    
    , 98%).
    
  • Reagent: Concentrated Nitric Acid (

    
    , 70%).[1]
    
  • Apparatus: 3-neck round bottom flask, internal thermometer (digital preferred), ice-salt bath.

Step-by-Step Thermal Workflow
PhaseStepActionCritical Thermal Checkpoint
1 Solvation Dissolve Ethyl 4-methylbenzoate in conc.

.
Cool to 0°C. The dissolution is exothermic due to protonation of the carbonyl oxygen.
2 Activation In a separate vessel, prepare the "Mixed Acid" (

+

).
Maintain < 10°C. Mixing these acids generates significant heat. Cool before adding to the main vessel.
3 Addition Add Mixed Acid to Substrate solution dropwise.MUST maintain 0°C – 5°C. If temp hits 10°C, stop addition immediately.
4 Reaction Stir the mixture.Allow to warm to room temp (20-25°C) only after addition is complete. Stir for 15-30 mins.
5 Quench Pour mixture over crushed ice.Exotherm Spike. Pour slowly. The hydration of excess

is violently exothermic.

Module 3: Troubleshooting Hub (FAQs)

Q1: My product is an oil that won't crystallize. What happened?

Diagnosis: This is the most common issue. It usually indicates the presence of impurities—specifically dinitrated species or isomers formed due to high temperatures.

  • The Cause: If the temperature exceeded 15°C during addition, the highly active ring (activated by the methyl group) accepted a second nitro group or nitrated at the wrong position.

  • The Fix:

    • Trituration: Try scratching the glass with a rod or adding a seed crystal of the pure product.

    • Solvent Wash: Wash the oil with cold methanol. The mono-nitrated product is less soluble in cold methanol than the impurities.

    • Prevention: Tighter temperature control during the addition phase is non-negotiable.

Q2: The reaction mixture turned dark brown/black and emitted fumes.

Diagnosis: Thermal Runaway / Oxidation.

  • The Cause: Temperatures exceeded 30°C. Nitric acid acts as an oxidant at high temperatures, attacking the benzylic methyl group or charring the organic skeleton. The brown fumes are Nitrogen Dioxide (

    
    ), a toxic decomposition product.
    
  • The Fix:

    • Immediate: Quench safely over a large volume of ice if safe to do so. If "fuming" is violent, evacuate the hood.

    • Future: Double the cooling capacity (use an ice/salt bath or cryostat) and reduce the addition rate.

Q3: My yield is good, but the melting point is significantly higher than expected (>100°C).

Diagnosis: Hydrolysis of the Ester.

  • The Cause: You likely made 3-nitro-4-methylbenzoic acid instead of the ethyl ester. This happens if the reaction warms up while water is present (even atmospheric moisture) or if the quench is performed hot.

  • Verification: Check solubility in Sodium Bicarbonate (

    
    ). If it dissolves with fizzing (
    
    
    
    ), it's the acid, not the ester.
  • The Fix: Ensure all glassware is dry. Keep the quench cold.

Module 4: Logic & Visualization

Visual 1: Reaction Pathway & Thermal Risks

This diagram illustrates the kinetic competition between the desired pathway and thermal side-reactions.

ReactionPath Figure 1: Thermal Influence on Reaction Pathway Substrate Ethyl 4-methylbenzoate SigmaComplex Sigma Complex (Intermediate) Substrate->SigmaComplex 0-5°C (Controlled) MixedAcid HNO3 + H2SO4 (Nitronium Ion) MixedAcid->SigmaComplex Product Ethyl 3-nitro-4-methylbenzoate (Target) SigmaComplex->Product -H+ Side_DiNitro Dinitration (Impurity) SigmaComplex->Side_DiNitro >15°C (Over-activation) Side_Hydrolysis Hydrolysis (Carboxylic Acid) Product->Side_Hydrolysis >25°C + H2O (Acid Cleavage)

Visual 2: Troubleshooting Decision Tree

Use this flow to diagnose post-reaction issues.

Troubleshooting Figure 2: Troubleshooting Logic Flow Start Problem Detected Issue_Oil Product is Oily Start->Issue_Oil Issue_Solid Product is Solid (Wrong MP) Start->Issue_Solid Check_TLC Check TLC/NMR Issue_Oil->Check_TLC Check_Solubility Check NaHCO3 Solubility Issue_Solid->Check_Solubility Result_DiNitro Diagnosis: Dinitration (Temp >15°C) Check_TLC->Result_DiNitro Extra Spots Result_Wet Diagnosis: Solvent Trapped Check_TLC->Result_Wet Clean Spot Check_Solubility->Result_DiNitro Insoluble (Impure) Result_Hydrolysis Diagnosis: Hydrolysis (Temp >25°C) Check_Solubility->Result_Hydrolysis Dissolves (Acidic)

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for Electrophilic Aromatic Substitution and directing effects).
  • Royal Society of Chemistry. (n.d.). Nitration of Methyl Benzoate. RSC Education.[2][3] Retrieved May 22, 2024, from [Link] (Procedural analogue for benzoate nitration).

  • American Chemical Society. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.[4] Retrieved May 22, 2024, from [Link] (Safety data on nitration exotherms).

Sources

Validation & Comparative

Comparing synthesis methods for Ethyl 4-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Synthesis Guide: Ethyl 4-methyl-3-nitrobenzoate Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Strategic Importance

This compound is a critical intermediate in the synthesis of heterocycles, particularly for kinase inhibitors and local anesthetics. Its structural core—a benzene ring substituted with an ester, a methyl group, and a nitro group—presents a classic problem in regioselective aromatic substitution.

This guide compares the two primary synthetic pathways:

  • Route A (Direct Nitration): Electrophilic aromatic substitution of ethyl 4-methylbenzoate (ethyl p-toluate).

  • Route B (Stepwise Esterification): Nitration of p-toluic acid followed by esterification.

Recommendation:

  • For High Throughput/Industrial Scale: Route A is preferred due to higher atom economy and reduced step count, provided temperature is strictly controlled to prevent hydrolysis.

  • For High Purity/Lab Scale: Route B (via Acid Chloride) offers superior purity profiles by avoiding isomer separation issues common in direct nitration.

Route A: Direct Nitration of Ethyl p-Toluate

This method utilizes the synergistic directing effects of the substituents to achieve high regioselectivity in a single step.

Mechanistic Insight

The starting material, ethyl 4-methylbenzoate, contains two directing groups:

  • Methyl Group (C4): Weakly activating, ortho-/para-director.

  • Ethyl Ester (C1): Deactivating, meta-director.

Regioselectivity Analysis:

  • Position 2 (Ortho to Ester): Disfavored by steric hindrance and electronic deactivation from the ester.

  • Position 3 (Meta to Ester, Ortho to Methyl): Highly Favored. This position is activated by the methyl group (ortho) and directed to by the ester (meta).

  • Position 6 (Ortho to Ester): Disfavored.

Experimental Protocol (Self-Validating)
  • Scale: 100 mmol basis.

  • Reagents: Ethyl p-toluate (16.4 g), H₂SO₄ (conc.), HNO₃ (conc., 70%), Ice.

Step-by-Step Workflow:

  • Preparation: Place 30 mL of conc. H₂SO₄ in a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel. Cool to 0–5°C using an ice-salt bath.

  • Substrate Addition: Add ethyl p-toluate (16.4 g) dropwise. Critical: Maintain temperature <10°C to prevent premature hydrolysis of the ester.

  • Nitrating Agent: Prepare a mixture of 10 mL conc. HNO₃ and 10 mL conc. H₂SO₄.[1][2][3][4][5][6] Cool this mixture to 0°C.

  • Reaction: Add the nitrating mixture dropwise to the flask over 30 minutes. Stop addition if temp exceeds 15°C.

    • Validation Point: Solution should turn pale yellow. Darkening indicates oxidation/side reactions.

  • Completion: Stir at 10–15°C for 60 minutes. Monitor via TLC (Hexane:EtOAc 8:2). Product R_f will be lower than starting material.

  • Quench: Pour mixture over 200 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Workup: Filter, wash with cold water (3x 50 mL) until filtrate is neutral pH. Recrystallize from Ethanol/Water (9:1).

Performance Data:

  • Typical Yield: 85–92%

  • Purity: >98% (after recrystallization)

  • Key Impurity: 2-nitro isomer (<2%), hydrolyzed acid (if temp uncontrolled).

Route B: Stepwise Synthesis via 4-Methyl-3-nitrobenzoic Acid

This route is "convergent," separating the nitration and esterification steps to ensure maximum purity. It is ideal when p-toluic acid is the available feedstock.

Phase 1: Nitration of p-Toluic Acid

Nitration of the acid is cleaner than the ester because the carboxylic acid group is a stronger meta director and less prone to side reactions under acidic conditions than the ester linkage.

  • Yield: ~95%[7]

  • Product: 4-methyl-3-nitrobenzoic acid.[4][7][8]

Phase 2: Esterification (Comparison of Methods)
MethodReagentsConditionsYieldComments
Fischer EtOH, cat.[9] H₂SO₄Reflux, 4-6h70-75%Equilibrium limited. Requires excess EtOH. Simple workup.
Acid Chloride SOCl₂, EtOHReflux (1h), then RT92-96% Irreversible. High purity. Requires fume hood (SO₂/HCl gas).
Recommended Protocol: Acid Chloride Method
  • Activation: Suspend 4-methyl-3-nitrobenzoic acid (10 g) in Thionyl Chloride (15 mL). Add 1 drop DMF (catalyst).

  • Reflux: Heat to reflux for 2 hours until gas evolution ceases and solution is clear.

  • Evaporation: Remove excess SOCl₂ under vacuum. (Result: 4-methyl-3-nitrobenzoyl chloride).

  • Esterification: Dissolve residue in dry DCM (50 mL). Add absolute Ethanol (5 mL) and Pyridine (5 mL) dropwise at 0°C.

  • Workup: Wash with 1M HCl, then NaHCO₃. Dry and concentrate.

Technical Visualization

Figure 1: Mechanistic Pathway & Regioselectivity (Route A)

NitrationMechanism Start Ethyl 4-methylbenzoate (Ethyl p-toluate) Inter Sigma Complex (Resonance Stabilized) Start->Inter + NO2+ (from HNO3/H2SO4) Product This compound (Target) Inter->Product - H+ (Aromatization) Methyl Methyl Group (C4) Directs Ortho (Pos 3) Methyl->Start Ester Ester Group (C1) Directs Meta (Pos 3) Ester->Start

Caption: Figure 1. Synergistic directing effects of the methyl (o,p-director) and ethyl ester (m-director) groups favor substitution at the C3 position.

Figure 2: Decision Matrix for Synthesis Selection

DecisionMatrix Start Select Starting Material Q1 Is Ethyl p-toluate available? Start->Q1 RouteB ROUTE B: Acid Nitration -> Esterification (Best for Purity/Flexibility) Q1->RouteB No (Start with p-Toluic Acid) SubQ Is strict temp control (<15°C) possible? Q1->SubQ Yes RouteA ROUTE A: Direct Nitration (Best for Speed/Scale) SubQ->RouteA Yes SubQ->RouteB No (Risk of Hydrolysis)

Caption: Figure 2. Workflow decision tree based on starting material availability and process control capabilities.

Comparative Analysis Summary

MetricRoute A: Direct NitrationRoute B: Acid Chloride Esterification
Overall Yield High (85-92%) Moderate-High (80-85% over 2 steps)
Step Count 1 Step2 Steps
Atom Economy ExcellentGood (Loss of SO₂/HCl waste)
Safety Profile Moderate Risk: Exothermic nitration requires strict cooling.Moderate Risk: Handling of SOCl₂ and acid chlorides.
Purity Risk of isomers; requires recrystallization.Superior: Crystallization of intermediate acid removes isomers early.
Cost Low (Common reagents).Medium (Thionyl chloride adds cost).

References

  • BenchChem. (2025).[4] A Technical Guide to 4-Methyl-3-nitrobenzoic Acid: History, Synthesis, and Applications. Retrieved from

  • Organic Syntheses. (1928). m-Nitrobenzoic acid. Org. Synth. 8, 84; Coll. Vol. 1, 391. (Analogous procedure for acid synthesis). Retrieved from

  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate: Mechanism and Protocol. Retrieved from

  • PrepChem. (2023). Synthesis of ethyl 4-nitrobenzoate. (General esterification conditions). Retrieved from

  • PubChem. (2025). Ethyl 4-methylbenzoate Compound Summary. Retrieved from

Sources

Spectroscopic Comparison Guide: Ethyl 4-methyl-3-nitrobenzoate and Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of Ethyl 4-methyl-3-nitrobenzoate and its primary structural isomers. It is designed for researchers requiring definitive identification of these compounds in synthesis or impurity profiling.

Executive Summary & Compound Identity

This compound is the primary product of the nitration of ethyl p-toluate (ethyl 4-methylbenzoate). Its identification relies on distinguishing it from regioisomers that may arise from alternative synthetic routes or non-selective nitration conditions.

PropertyTarget Compound Isomer 1 Isomer 2
Name This compound Ethyl 3-methyl-4-nitrobenzoate Ethyl 2-methyl-5-nitrobenzoate
Structure 1,2,4-Subst. (Nitro @ 3, Methyl @ 4)1,2,4-Subst.[1][2] (Nitro @ 4, Methyl @ 3)1,2,5-Subst.[1][2] (Nitro @ 5, Methyl @ 2)
CAS No. 19013-15-1 30650-90-962621-09-4 (Methyl ester analog*)
State (RT) Low-melting solid or LiquidSolid (MP: 51–52.5 °C)Solid
Key Feature "Sandwiched" Proton H2 (Deshielded)No "Sandwiched" ProtonH6 "Sandwiched" (Deshielded)

*Note: Data for Isomer 2 is often inferred from its methyl ester analog for comparative purposes.

Synthesis Context & Impurity Logic

Understanding the origin of these isomers is critical for interpreting spectra. The nitration of Ethyl 4-methylbenzoate is governed by the directing effects of the ester (meta-directing, deactivating) and the methyl group (ortho/para-directing, activating).

  • Major Product (Target): The methyl group at C4 directs incoming electrophiles to C3 (ortho). The ester at C1 directs to C3 (meta). These effects reinforce each other, making the 3-nitro isomer the dominant product.

  • Minor Impurities: Nitration at C2 is sterically hindered by the ester and electronically less favorable, making Ethyl 4-methyl-2-nitrobenzoate a potential minor impurity.

  • Alternative Routes: Isomer 1 (3-methyl-4-nitro) typically arises from the esterification of 3-methyl-4-nitrobenzoic acid, not direct nitration of the p-toluate.

Spectroscopic Analysis

A. 1H NMR Spectroscopy (Diagnostic Region)

The aromatic region (7.0 – 9.0 ppm) provides the most definitive identification. The "Sandwich Effect"—where a proton is located between two electron-withdrawing groups (EWG)—causes extreme deshielding.

Target: this compound [1][3][4][5][6][7]
  • H2 (~8.60 ppm, d, J=2.0 Hz): This proton is "sandwiched" between the ester (C1) and the nitro group (C3). It appears as the most downfield signal, typically a doublet with small meta-coupling to H6.

  • H6 (~8.15 ppm, dd, J=8.0, 2.0 Hz): Ortho to the ester, meta to the nitro.

  • H5 (~7.45 ppm, d, J=8.0 Hz): Ortho to the methyl group, shielded relative to H2 and H6.

  • Ar-CH3 (~2.65 ppm, s): Deshielded by the ortho-nitro group.

Isomer 1: Ethyl 3-methyl-4-nitrobenzoate
  • Absence of H > 8.5 ppm: There is no proton between the two EWGs.

  • H2 (~7.95 ppm, s/d): Ortho to ester and methyl. Less deshielded than the target's H2.

  • H5 (~7.80 ppm, d): Ortho to nitro.

  • H6 (~7.90 ppm, d): Ortho to ester.

  • Key Distinction: The aromatic signals are clustered closer together (~7.8–8.0 ppm) compared to the wide dispersion in the target.

Isomer 2: Ethyl 2-methyl-5-nitrobenzoate
  • H6 (~8.70 ppm, d, J=2.0 Hz): This proton is sandwiched between the ester (C1) and nitro (C5). It mimics the target's H2 but often appears slightly more downfield.

  • Differentiation: The coupling pattern of the remaining protons (H3/H4) will be ortho (J~8Hz) but their shifts differ due to the methyl position at C2.

B. IR Spectroscopy[8][9][10]
  • Carbonyl Stretch (C=O): ~1720–1730 cm⁻¹ (Strong). Consistent across isomers.

  • Nitro Stretches (NO₂):

    • Asymmetric: ~1530 cm⁻¹

    • Symmetric: ~1350 cm⁻¹

  • Fingerprint Region: The substitution pattern dictates the C-H bending vibrations.

    • 1,2,4-substitution (Target): Two distinct bands typically around 820–850 cm⁻¹ (adjacent hydrogens) and ~880 cm⁻¹ (isolated hydrogen).

C. Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (M+): m/z 209

  • Base Peak: Often m/z 164 (Loss of -OEt) or m/z 180 (Loss of -Et).

  • Fragmentation:

    • [M - OEt]⁺: m/z 164 (Acylium ion).

    • [M - NO₂]⁺: m/z 163 (Minor pathway).

    • Ortho Effect (Target): The proximity of the Methyl and Nitro groups can lead to characteristic "ortho effects" (loss of OH radical from rearranged ion), usually m/z 192, though less prominent in esters than acids.

Experimental Protocol: NMR Identification Workflow

Objective: To confirm the identity of a synthesized batch of this compound.

Reagents:

  • Sample (~10 mg)

  • Solvent: CDCl₃ (0.6 mL) containing TMS (0.03% v/v)

Procedure:

  • Dissolve the sample completely in CDCl₃. Filter if any turbidity remains.

  • Acquire 1H NMR spectrum (minimum 8 scans).

  • Step 1 (Aliphatic Check): Verify Ethyl group (q ~4.4 ppm, t ~1.4 ppm) and Methyl group (s ~2.6 ppm).

  • Step 2 (Aromatic Count): Integrate aromatic region. Expect 3 protons.[1]

  • Step 3 (The "Sandwich" Test): Look for a signal > 8.5 ppm.

    • Present: Likely Target (4-Me-3-NO2) or Isomer 2 (2-Me-5-NO2).

    • Absent: Likely Isomer 1 (3-Me-4-NO2) or other impurity.

  • Step 4 (Coupling Analysis): Analyze the splitting of the >8.5 ppm signal.

    • Doublet (J~2Hz): Consistent with Target (H2 meta coupled to H6).

  • Step 5 (Methyl Shift): Check Ar-CH3.

    • ~2.65 ppm: Consistent with ortho-nitro positioning (Target).

    • ~2.40 ppm: Consistent with meta-nitro positioning (Isomer 2).

Visual Logic: Identification Flowchart

IsomerID Start Start: 1H NMR Spectrum (Aromatic Region) CheckDeshield Is there a signal > 8.5 ppm? Start->CheckDeshield HasDeshield Yes: 'Sandwiched' Proton Present CheckDeshield->HasDeshield Yes NoDeshield No: Signals clustered 7.8 - 8.0 ppm CheckDeshield->NoDeshield No CheckCoupling Analyze Splitting of Signal > 8.5 ppm HasDeshield->CheckCoupling Target Target: this compound (H2 is d, J~2Hz) (Ar-Me ~2.65 ppm) CheckCoupling->Target Ar-Me Deshielded (>2.6) Isomer2 Isomer 2: Ethyl 2-methyl-5-nitrobenzoate (H6 is d, J~2Hz) (Ar-Me ~2.40 ppm) CheckCoupling->Isomer2 Ar-Me Shielded (<2.5) Isomer1 Isomer 1: Ethyl 3-methyl-4-nitrobenzoate (No proton between EWGs) NoDeshield->Isomer1

Caption: Decision tree for distinguishing this compound from its isomers using 1H NMR chemical shifts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14945864, this compound. Retrieved January 29, 2026, from [Link]

  • Royal Society of Chemistry. Nitration of Methyl Benzoate: Mechanism and Spectra. (Analogous spectral logic applied to ethyl ester). Retrieved January 29, 2026, from [Link]

  • SpectraBase. Methyl 3-nitrobenzoate 1H NMR Spectrum. (Reference for chemical shift of H2 in 3-nitrobenzoate core). Retrieved January 29, 2026, from [Link]

Sources

Biological Activity of Ethyl 4-methyl-3-nitrobenzoate Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 4-methyl-3-nitrobenzoate (CAS: 19013-15-1) and its bioactive derivatives. It is designed for researchers in medicinal chemistry and pharmacology, focusing on the compound's role as a versatile scaffold for developing antimicrobial, anticancer, and anti-inflammatory agents.

Executive Summary & Scaffold Profile

This compound is not merely a passive intermediate; it is a lipophilic "gateway" scaffold. While the ester itself exhibits moderate biological inertness (functioning primarily as a prodrug), its value lies in two distinct transformations:

  • Hydrolysis to the Free Acid: Generates 4-methyl-3-nitrobenzoic acid, a potent inhibitor of cancer cell migration.

  • Derivatization to Hydrazides/Hydrazones: The ester group is readily converted to hydrazides, which are condensed with aldehydes to form hydrazone derivatives. These exhibit high cytotoxicity and antimicrobial efficacy comparable to standard clinical agents.[1]

Chemical Profile
PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Key Pharmacophore 3-Nitro group (Reducible/Toxicophoric), Ester linkage (Lipophilic/Labile)
Primary Utility Precursor for N-acylhydrazone synthesis; Anti-metastatic agent (as free acid)

Comparative Analysis: Performance vs. Standards

A. Antimicrobial Activity (Hydrazone Derivatives)

Derivatives synthesized from this ester (via the hydrazide intermediate) function as "nitro-warheads." They are activated by bacterial nitroreductases, leading to the generation of reactive intermediates that damage DNA.

Comparative Data: 3-Nitrobenzoate Hydrazones vs. Standard Antibiotics

Compound ClassTarget OrganismMIC (µg/mL)Relative PotencyMechanism Note
This compound S. aureus>100InactiveLacks H-bond donor capacity for target binding.
Hydrazide Derivative M. tuberculosis6.25 - 12.5ModerateRequires activation by KatG or EthA enzymes.
Nitro-Hydrazone Analog S. aureus (MRSA)3.9 - 7.8 High Comparable to standard; nitro group enhances lipophilicity and redox activity.
Ciprofloxacin (Std) S. aureus0.5 - 1.0Very HighGyrase inhibition (different mechanism).
Fluconazole (Std) C. albicans8.0 - 16.0High3-methyl-4-nitrobenzoate esters show MICs ~30 µM against Candida spp.

Insight: The hydrazone derivatives often match the potency of azole antifungals but remain 4-8x less potent than fluoroquinolones against bacteria. However, they show no cross-resistance , making them critical alternatives for MDR strains.

B. Anticancer Activity (Anti-Metastatic vs. Cytotoxic)

This scaffold offers a unique duality: the free acid inhibits migration (metastasis) without killing cells, while the hydrazone derivatives are directly cytotoxic.

Comparative Data: Functional Activity in Cancer Models

Compound FormCell LineActivity TypeIC₅₀ / EffectComparison to Doxorubicin
Free Acid (4-methyl-3-nitrobenzoic acid)NSCLC (A549)Anti-Migration Inhibits Chemotaxis (at 10-50 µM)Non-Cytotoxic (Doxorubicin is highly cytotoxic).
Hydrazone Derivative Glioblastoma (LN-229)Cytotoxic0.77 µM More potent than Doxorubicin in specific resistant lines.
Hydrazone Derivative Hepatoma (HepG2)Cytotoxic15.5 µMModerate potency (Doxorubicin IC₅₀ ~1-2 µM).

Mechanistic Pathways

The biological activity branches based on the chemical modification of the ester.

Pathway Visualization

BioActivityPathways Ester This compound (Lipophilic Precursor) Acid Hydrolysis -> Free Acid (4-methyl-3-nitrobenzoic acid) Ester->Acid Esterase Hydrazide Hydrazinolysis -> Hydrazide (Scaffold) Ester->Hydrazide N2H4 Cofilin Target: Cofilin Phosphorylation (Inhibits Actin Polymerization) Acid->Cofilin Inhibits Migration (Anti-Metastatic) Hydrazone Condensation -> Hydrazone (Active Drug) Hydrazide->Hydrazone R-CHO Nitroreductase Target: Nitroreductase (Generates ROS/RNS) Hydrazone->Nitroreductase Bioactivation DNA Target: DNA Gyrase/Intercalation Nitroreductase->DNA Bacterial Cell Death

Caption: Dual-pathway activation: Hydrolysis yields anti-metastatic activity via Cofilin, while derivatization yields antimicrobial/cytotoxic agents.[2]

Experimental Protocols

Protocol A: Synthesis of Bioactive Hydrazone Derivatives

Objective: Convert the ethyl ester into a pharmacologically active hydrazone.

  • Hydrazinolysis (Formation of Hydrazide):

    • Dissolve This compound (0.01 mol) in absolute ethanol (20 mL).

    • Add Hydrazine hydrate (99%, 0.02 mol) dropwise with stirring.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (Solvent: Ethyl acetate:Hexane 3:7).

    • Cool to room temperature. The solid hydrazide will precipitate.

    • Filter, wash with cold ethanol, and recrystallize from ethanol.

    • Yield Expectation: 75–85% (Yellowish needles).

  • Condensation (Formation of Hydrazone):

    • Dissolve the synthesized hydrazide (0.001 mol) in ethanol (15 mL) containing catalytic glacial acetic acid (2-3 drops).

    • Add an equimolar amount of the appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde for antimicrobial focus).

    • Reflux for 2–4 hours.

    • Cool and filter the precipitate.[3] Wash with diethyl ether.

Protocol B: Anti-Metastatic Migration Assay (Wound Healing)

Objective: Verify the activity of the Free Acid form.

  • Cell Culture: Seed A549 (Lung Cancer) cells in 6-well plates and grow to 90% confluence.

  • Wound Generation: Create a scratch using a sterile 200 µL pipette tip. Wash with PBS to remove debris.

  • Treatment:

    • Control: DMSO (0.1%).

    • Test: 4-methyl-3-nitrobenzoic acid (dissolved in DMSO) at 10, 25, and 50 µM.

  • Incubation: Incubate for 24 hours at 37°C / 5% CO₂.

  • Quantification: Image at 0h and 24h. Measure the wound width using ImageJ software.

  • Validation: Significant inhibition of closure compared to control confirms anti-chemotactic activity (mediated via Cofilin pathway).

References

  • Anti-metastatic Mechanism: Chen, P., et al. (2011). "Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration." Molecular Medicine Reports.

  • Antimicrobial Hydrazones: Popiołek, L. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research.

  • Antifungal Nitrobenzoates: Ferreira, M., et al. (2020). "3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation." Letters in Drug Design & Discovery.

  • Anti-inflammatory NO Donors: Romero, T.R.L., et al. (2020). "Electrochemical evidence of nitrate release from the nitrooxy compound 4-((nitrooxy) methyl)-3-nitrobenzoic acid and its antinociceptive and anti-inflammatory activities."[4] Biomedicine & Pharmacotherapy.

  • Compound Data: PubChem. "this compound | C10H11NO4." National Library of Medicine.

Sources

Comparison of catalytic systems for reactions involving Ethyl 4-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Ethyl 4-methyl-3-nitrobenzoate (CAS: 100487-90-1) is a critical intermediate in the synthesis of Ponatinib (Iclusig®), a third-generation tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML), particularly cases with the T315I mutation.

The pivotal transformation for this substrate is the chemoselective reduction of the nitro group (-NO₂) to the amine (-NH₂) to yield Ethyl 3-amino-4-methylbenzoate . This step is the gateway to the formation of the amide linker characteristic of the Ponatinib scaffold.

The Challenge: While nitro reduction is a classic transformation, this specific substrate presents unique process constraints:

  • Ester Stability: The ethyl ester moiety must remain intact. Strongly basic conditions or high temperatures in nucleophilic solvents (e.g., methanol) can lead to transesterification (forming the methyl ester) or hydrolysis (forming the acid).

  • Regiocontrol: The presence of the ortho-methyl group introduces steric bulk, potentially influencing the adsorption kinetics on heterogeneous catalyst surfaces.

  • Scalability: As a drug intermediate, the chosen method must minimize metal leaching (Pd/Ni limits) and avoid genotoxic byproducts (e.g., hydroxylamines).

This guide compares three distinct catalytic workflows to achieve this transformation, ranging from industrial high-pressure systems to bench-scale transfer hydrogenation.

Reaction Landscape & Mechanism

The reduction of the nitro group follows the Haber-Weiss mechanism. The reaction proceeds through a nitroso and hydroxylamine intermediate before reaching the aniline.[1]

Critical Control Point: The accumulation of the Hydroxylamine intermediate is a safety hazard (thermal instability) and a quality defect (potential for condensation side-products). A highly active catalyst is required to push the reaction rapidly to completion.

NitroReduction Substrate This compound (Substrate) Nitroso Nitroso Intermediate (Transient) Substrate->Nitroso + H₂ (Cat) Hydroxyl Hydroxylamine (Accumulation Risk) Nitroso->Hydroxyl + H₂ (Fast) Side1 Azoxy/Azo Dimers (Impurity) Nitroso->Side1 Condensation (Low Catalyst Activity) Product Ethyl 3-amino-4-methylbenzoate (Target) Hydroxyl->Product + H₂ (Rate Limiting) Hydroxyl->Side1 Condensation

Figure 1: Mechanistic pathway of nitro reduction. The conversion of Hydroxylamine to Amine is often rate-limiting; catalytic stalling here leads to impurities.

Comparative Analysis of Catalytic Systems

We evaluate three primary systems used in Process R&D for this specific transformation.

System A: Heterogeneous Hydrogenation (Pd/C)
  • The Standard: 5% or 10% Palladium on Carbon (Pd/C) with H₂ gas.

  • Pros: High turnover frequency (TOF), clean profile, easy filtration.

  • Cons: Risk of ignition (dry Pd/C), cost of Palladium, requires high-pressure vessels (autoclaves).

  • Best For: Large-scale manufacturing where hydrogenation infrastructure exists.

System B: Raney Nickel Hydrogenation
  • The Workhorse: Activated Nickel sponge.

  • Pros: Significantly cheaper than Pd, robust against sulfur poisons (though less relevant here), high activity.

  • Cons: Pyrophoric (handling difficulty), requires higher pressures (often >50 psi) compared to Pd, difficult to filter (fine particles).

  • Best For: Cost-sensitive industrial batches.

System C: Catalytic Transfer Hydrogenation (CTH)
  • The Lab/Safety Choice: Pd/C + Ammonium Formate or Hydrazine Hydrate.

  • Pros: No H₂ gas cylinder/autoclave required, operates at atmospheric pressure, highly selective.

  • Cons: Generates byproduct salts (ammonium carbonate), lower atom economy, difficult to scale beyond kilogram quantities due to gas evolution (CO₂/NH₃) foaming.

  • Best For: Lab-scale synthesis (<100g) or labs lacking high-pressure safety bunkers.

Performance Matrix

FeatureSystem A: Pd/C + H₂ System B: Raney Ni + H₂ System C: Pd/C + HCOONH₄
Yield >95%90-95%>98%
Selectivity High (Risk of de-halogenation if X present)HighVery High
Reaction Time 1-4 Hours4-12 Hours0.5-2 Hours
Pressure 1-5 bar (Low-Med)5-20 bar (Med-High)Atmospheric
Solvent MeOH/EtOHMeOHMeOH/THF
Cost

$ (Pd metal)
$ (Ni metal)

(Reagents)
Safety H₂ FlammabilityPyrophoric NiCO₂ Evolution (Foaming)

Detailed Experimental Protocols

Protocol 1: Industrial Standard (Raney Nickel)

Adapted for scale-up contexts (e.g., Ponatinib intermediate synthesis).

Reagents:

  • This compound: 1.0 eq

  • Raney Nickel (Type 2400 or similar): 10-20 wt% loading (wet basis)

  • Methanol: 10 volumes (relative to substrate weight)

  • Hydrogen Gas[2]

Procedure:

  • Preparation: Charge the autoclave with this compound and Methanol.

  • Catalyst Addition: Caution: Raney Ni is pyrophoric. Add the Raney Ni catalyst as a slurry in water or methanol under an inert atmosphere (Nitrogen purge).

  • Purge: Seal the reactor. Purge with Nitrogen (3x) and then Hydrogen (3x).

  • Reaction: Pressurize to 50 psi (3.5 bar) with H₂. Heat to 40-50°C .

    • Note: Do not exceed 60°C to minimize transesterification risk if using Methanol.

  • Monitoring: Stir vigorously (mass transfer limited). Monitor H₂ uptake. Reaction typically complete in 4-6 hours.

  • Workup: Cool to RT. Purge with Nitrogen.[3] Filter catalyst through a Celite pad (keep wet to prevent ignition). Concentrate filtrate to yield the amine as an off-white solid.

Protocol 2: Laboratory Transfer Hydrogenation (Pd/C)

Recommended for high-purity, small-scale needs.

Reagents:

  • This compound: 10 mmol (2.09 g)

  • 10% Pd/C (50% wet): 10 wt% (0.2 g)

  • Ammonium Formate: 5.0 eq

  • Methanol: 20 mL

Procedure:

  • Setup: In a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve the substrate in Methanol.

  • Catalyst: Add the Pd/C catalyst carefully.

  • Initiation: Add Ammonium Formate in one portion.

    • Observation: Effervescence (CO₂/NH₃ release) will occur immediately. Ensure adequate venting.

  • Reaction: Heat to mild reflux (approx. 60°C) for 1 hour.

  • Completion: Check TLC or HPLC. The disappearance of the yellow nitro compound indicates completion.

  • Workup: Filter hot through Celite to remove Pd/C. Wash the pad with MeOH. Evaporate solvent.[4][5][6] Partition residue between Ethyl Acetate and Water (to remove excess formate salts). Dry organic layer (MgSO₄) and concentrate.[5][7]

Troubleshooting & Optimization

Issue: Transesterification
  • Symptom: Appearance of Methyl ester (if running in MeOH) or Acid (if wet).

  • Cause: Basic sites on Raney Ni or prolonged heating in alcohol.

  • Fix: Switch solvent to Ethanol (matches the ester) or THF . If using Raney Ni, wash the catalyst with water/buffer to remove residual caustic alkali from its manufacturing process.

Issue: Incomplete Reduction (Hydroxylamine Stalling)
  • Symptom: M+16 peak in MS or reddish color (azoxy formation).

  • Cause: Hydrogen starvation or catalyst poisoning.

  • Fix: Increase agitation rate (H₂ is mass-transfer limited). Increase H₂ pressure. Ensure catalyst is not poisoned by sulfur (from dirty glassware/reagents).

Optimization Problem Problem: Low Yield / Impurities Check1 Check Solvent: Is it MeOH? Problem->Check1 Check2 Check Color: Red/Orange? Problem->Check2 Action1 Switch to EtOH (Prevent Transesterification) Check1->Action1 Yes Action2 Incomplete Reduction Increase Pressure/Agitation Check2->Action2 Yes

Figure 2: Decision tree for common process deviations.

References

  • Ponatinib Synthesis (Patent): Kovi, R., et al. "Processes for making ponatinib and intermediates thereof."[8] U.S. Patent No. 9,493,473. 2016. Link

  • Raney Nickel Application: "Method for the production of Ponatinib hydrochloride."[9] U.S. Patent Application 2014/0343282. 2014. Link

  • Transfer Hydrogenation Methodology: Gowda, D. C., et al. "Catalytic transfer hydrogenation of nitro compounds using ammonium formate and Pd/C." Indian Journal of Chemistry, 2001.
  • Substrate Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 14945864, this compound." Link

Sources

Technical Guide: Ethyl 4-methyl-3-nitrobenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Applications, Comparative Performance, and Experimental Protocols[1]

Executive Summary: The Strategic Scaffold

Ethyl 4-methyl-3-nitrobenzoate (CAS: 10036-26-7) serves as a critical intermediate in the synthesis of "privileged structures" in medicinal chemistry.[1] Its primary value lies in its role as a stable, lipophilic precursor to Ethyl 3-amino-4-methylbenzoate , a pharmacophore embedded within several high-profile tyrosine kinase inhibitors (TKIs), including Nilotinib (Tasigna®).[1]

Unlike its methyl ester analog or the free acid, the ethyl ester offers a unique balance of solubility, hydrolytic stability, and process safety, making it a preferred choice in large-scale GMP manufacturing where avoiding methanolic impurities is often prioritized.[1]

Comparative Analysis: Ester vs. Acid vs. Methyl Analog

Selecting the right starting material is a decision governed by atom economy, solubility, and downstream processing requirements. The following table objectively compares this compound against its primary alternatives.

Table 1: Physicochemical & Process Comparison
FeatureThis compound Mthis compound 4-Methyl-3-nitrobenzoic Acid
CAS Number 10036-26-73558-19-83113-71-1
Molecular Weight 209.20 g/mol 195.17 g/mol 181.15 g/mol
Lipophilicity (LogP) ~2.8 (High)~2.3 (Moderate)~1.6 (Low)
Solubility (Org.[1] Solvents) Excellent (EtOAc, DCM, Toluene)Good, but lower in non-polar solventsPoor (requires polar solvents like DMSO/MeOH)
Hydrolysis Rate Slower (Controlled release)Faster (Prone to premature hydrolysis)N/A
Process Safety High: Ethanol byproduct is Class 3 (low toxicity).Moderate: Methanol byproduct is Class 2 (toxic).High: No ester byproduct, but requires activation (SOCl₂).
Crystallinity Low melting solid / Oil (harder to crystallize)Higher melting solid (easier to crystallize)High melting solid

Expert Insight: While the Methyl ester is often used in early discovery due to its higher crystallinity (making purification easier), the Ethyl ester is frequently adopted in process development. The ethyl group provides better solubility in non-polar solvents used during extraction steps (e.g., toluene or heptane washes), reducing emulsion formation compared to the more polar methyl ester.

Key Application: Synthesis of Bcr-Abl Kinase Inhibitors

The most authoritative application of this scaffold is in the synthesis of Nilotinib , a second-generation Bcr-Abl tyrosine kinase inhibitor used for Chronic Myeloid Leukemia (CML).[1][2]

The Synthetic Logic

The "3-amino-4-methylphenyl" moiety is the structural anchor that binds to the kinase hinge region.[1] The synthesis follows a linear reduction-coupling sequence:

  • Precursor: this compound.[1][3]

  • Activation: Reduction to Ethyl 3-amino-4-methylbenzoate .

  • Coupling: Reaction with cyanamide or heteroaryl chlorides to form the kinase-binding domain.

Visualization: The Nilotinib Pathway

The following diagram illustrates the transformation of the nitro-ester into the active pharmaceutical ingredient (API) scaffold.

NilotinibPathway Start This compound (Nitro Precursor) Step1 Reduction (H2, Pd/C or Fe/HCl) Start->Step1  Reduction   Intermed Ethyl 3-amino-4-methylbenzoate (The 'Anchor' Scaffold) Step1->Intermed Step2 Guanidinylation / Amide Coupling Intermed->Step2  + Cyanamide / Pyrimidine   Final Nilotinib (Tasigna®) (Kinase Inhibitor) Step2->Final

Caption: Fig 1. Synthetic workflow transforming the nitro-ester scaffold into the Nilotinib core.

Experimental Protocols

These protocols are designed to be self-validating.[1] The completion of Reaction A is the necessary starting point for Reaction B.

Protocol A: Fischer Esterification (Synthesis of the Nitro Ester)

Use this if starting from the commercially available acid.

Objective: Convert 4-methyl-3-nitrobenzoic acid to this compound.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Reagents:

    • 4-methyl-3-nitrobenzoic acid: 18.1 g (100 mmol)[1]

    • Absolute Ethanol: 150 mL (Excess solvent/reagent)

    • Sulfuric Acid (H₂SO₄, conc.): 1.0 mL (Catalyst)

  • Procedure:

    • Dissolve the acid in ethanol.[4] Add H₂SO₄ dropwise (Exothermic!).

    • Reflux the mixture at 80°C for 6–8 hours.

    • Monitor: Check TLC (System: Hexane/EtOAc 3:1). The acid spot (baseline) should disappear; the ester spot (Rf ~0.6) should appear.

  • Workup:

    • Concentrate ethanol under reduced pressure (Rotavap).

    • Dissolve residue in Ethyl Acetate (100 mL) and wash with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid.

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Yield: Expect ~19–20 g (90–95%) of a pale yellow oil or low-melting solid.

Protocol B: Catalytic Hydrogenation (Nitro to Amino Reduction)

This is the critical step for generating the pharmaceutical intermediate.

Objective: Reduce this compound to Ethyl 3-amino-4-methylbenzoate.

  • Safety: Hydrogen gas is highly flammable. Ensure all equipment is grounded.

  • Reagents:

    • This compound: 10.5 g (50 mmol)[1]

    • Methanol or Ethanol: 100 mL

    • 10% Pd/C (Palladium on Carbon): 1.0 g (10 wt% loading)[1]

  • Procedure:

    • In a Parr hydrogenation bottle or autoclave, dissolve the nitro ester in alcohol.[5]

    • Carefully add the Pd/C catalyst (wet with solvent first to prevent sparking).

    • Purge the vessel with Nitrogen (3x), then fill with Hydrogen (40–60 psi).

    • Shake/Stir at Room Temperature for 4–6 hours.

  • Validation:

    • Visual: The yellow color of the nitro compound should fade to colorless/light brown.

    • TLC: The non-polar nitro spot disappears; a polar, UV-active amine spot appears (stains red/orange with Ninhydrin).

  • Workup:

    • Filter through a pad of Celite to remove the catalyst. Caution: Spent Pd/C is pyrophoric; keep wet.

    • Concentrate the filtrate to obtain the amino ester.

  • Yield: Expect ~8.0 g (89%) of an off-white solid (mp: 48–52°C).

Decision Logic: Selecting the Reduction Method

Not all labs have hydrogenation capabilities. The following logic tree guides the selection of the optimal reduction method based on scale and equipment.

ReductionLogic Start Choose Reduction Method Scale Is Scale > 100g? Start->Scale Equipment Is Autoclave Available? Scale->Equipment No (<100g) MethodB Bechamp Reduction (Fe/HCl or Fe/AcOH) Robust, Messy Workup Scale->MethodB Yes (Industrial) Sensitive Halogen Substituents Present? (Risk of dehalogenation) Equipment->Sensitive Yes Equipment->MethodB No MethodA Catalytic Hydrogenation (H2, Pd/C) Cleanest, High Yield Sensitive->MethodA No MethodC SnCl2 Reduction Chemomimetic, Specific Sensitive->MethodC Yes (e.g., Cl/Br on ring)

Caption: Fig 2. Decision matrix for reducing nitro-benzoates based on lab constraints and molecular sensitivity.

Safety & Handling (GHS Standards)

This compound requires standard laboratory precautions.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[6][7]

    • H319: Causes serious eye irritation.[6][7][8]

    • H335: May cause respiratory irritation.[6][7][9]

  • Storage: Store in a cool, dry place. The ester is stable at room temperature but should be kept away from strong oxidizers and strong bases (which induce hydrolysis).

References

  • BenchChem. (2025).[10][11] Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. Link[1]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for CID 14945864: this compound.[1] Link[1]

  • Organic Syntheses. (2014). Benzoic acid, m-nitro-, methyl ester.[1] Org. Synth. Coll. Vol. 1, 372. Link[1]

  • ChemicalBook. (2025).[6][12] Ethyl 3-amino-4-methylbenzoate Product Standards and Protocols. Link

  • Asian Journal of Chemistry. (2010). Research and Development of a Novel Process for Nilotinib. Link

Sources

Comparative Analysis of Nitrobenzoate Esters: Physical Properties and Applications in Organic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrobenzoate esters represent a critical class of organic derivatives used extensively in the characterization of alcohols and phenols. Their utility stems from their ability to convert liquid substrates into crystalline solids with sharp, distinct melting points. This guide provides a comparative technical analysis of 3-nitrobenzoate , 4-nitrobenzoate , and 3,5-dinitrobenzoate esters.

While mono-nitro isomers (ortho, meta, para) offer specific synthetic utility, 3,5-dinitrobenzoate esters are identified as the superior choice for qualitative identification due to their enhanced crystallinity and higher melting point profiles, which minimize experimental ambiguity.

Chemical Architecture and Property Drivers

The physical properties of nitrobenzoate esters are governed by the electronic and steric effects of the nitro (-NO₂) group on the benzene ring.

  • Electronic Withdrawal: The nitro group is a strong electron-withdrawing group (EWG).[1] This increases the polarity of the ester, enhancing intermolecular dipole-dipole interactions, which directly correlates to higher melting and boiling points compared to unsubstituted benzoates.

  • Symmetry and Packing: The position of the nitro group dictates crystal lattice energy.

    • Para-substitution (4-nitro) often allows for symmetrical packing, leading to higher melting points than ortho or meta isomers.

    • 3,5-Dinitro substitution maximizes this effect.[2] The presence of two nitro groups significantly increases molecular weight and intermolecular forces (Van der Waals and dipole interactions), resulting in the highest melting points among the series.

Structural Comparison of Key Reagents
ReagentStructurePrimary ApplicationKey Advantage
3-Nitrobenzoyl Chloride Meta-substitutedGeneral synthesisModerate reactivity.
4-Nitrobenzoyl Chloride Para-substitutedLiquid crystal synthesisSymmetrical structure often yields stable mesophases.
3,5-Dinitrobenzoyl Chloride Di-substitutedAlcohol Identification Highest melting points ; rapid crystallization.

Comparative Physical Properties Analysis

The following data demonstrates why 3,5-dinitrobenzoates are the preferred derivatives for identifying unknown alcohols. The "Derivative Advantage" is defined by the elevation of the melting point to a range easily measured by standard capillary apparatus (>50°C) and distinct enough to differentiate homologous alcohols.

Table 1: Melting Point Comparison of Methyl and Ethyl Esters

Data compiled from standard chemical reference tables.

Parent AlcoholDerivative TypeMelting Point (°C)Physical State (RT)Suitability for ID
Methanol Benzoate-12LiquidPoor
4-Nitrobenzoate96SolidGood
3,5-Dinitrobenzoate 107-109 Crystalline Solid Excellent
Ethanol Benzoate-34LiquidPoor
4-Nitrobenzoate57Solid (Low MP)Moderate
3,5-Dinitrobenzoate 93-94 Crystalline Solid Excellent
1-Propanol 4-Nitrobenzoate35Low Melting SolidPoor
3,5-Dinitrobenzoate 74-75 Crystalline Solid Good

Analysis:

  • Unsubstituted Benzoates: Often liquids at room temperature; useless for melting point identification.

  • 4-Nitrobenzoates: Form solids, but melting points for lower alcohols (e.g., 1-propanol) are often too close to room temperature, leading to slow crystallization or oil formation.

  • 3,5-Dinitrobenzoates: Consistently yield high-melting solids. The additional mass and polarity of the second nitro group ensure that even derivatives of small alcohols crystallize readily.

Experimental Protocols

Protocol A: Preparation of 3,5-Dinitrobenzoate Derivatives

Objective: Convert an unknown liquid alcohol into a solid 3,5-dinitrobenzoate ester for melting point determination. Safety: 3,5-Dinitrobenzoyl chloride is a lachrymator and corrosive. Perform in a fume hood.

Reagents:

  • Liquid Alcohol (Unknown): 0.5 mL

  • 3,5-Dinitrobenzoyl chloride: 0.5 g

  • Pyridine (Dry): 3.0 mL

  • Sodium Carbonate (5% aq): 10 mL

  • Solvent for Recrystallization: Ethanol/Water mixture

Step-by-Step Procedure:

  • Reaction Setup: In a dry 25 mL round-bottom flask, mix 0.5 g of 3,5-dinitrobenzoyl chloride with 0.5 mL of the unknown alcohol.

  • Catalysis: Add 3.0 mL of dry pyridine. Note: Pyridine acts as both solvent and base to neutralize the HCl byproduct, driving the equilibrium forward.

  • Reflux: Heat the mixture under reflux for 15–20 minutes. (For tertiary alcohols, extend time to 30 minutes).

  • Quench: Cool the mixture to room temperature and pour it into 10 mL of 5% sodium carbonate solution. Mechanism: This hydrolyzes excess acid chloride and neutralizes the pyridine hydrochloride.

  • Isolation: Cool the solution in an ice bath. Scratch the side of the beaker with a glass rod to induce crystallization. Filter the crude solid using vacuum filtration.[3]

  • Purification: Recrystallize the solid from a minimum amount of hot ethanol. Add water dropwise until cloudiness persists, then cool.

  • Characterization: Dry the crystals and determine the melting point. Compare with literature values (e.g., Table 1).

Protocol B: Green Synthesis (Microwave Assisted)

Alternative method reducing hazardous solvent usage.

  • Mix alcohol (1 equiv) and 3,5-dinitrobenzoic acid (1 equiv) with a catalytic amount of ionic liquid (e.g., [bmim][HSO₄]).

  • Irradiate in a microwave reactor at 80°C for 2-5 minutes.

  • Extract product with ether and recrystallize.[4] Citation: Sonkar et al. (2022).

Decision Logic & Workflow Visualization

Figure 1: Derivative Selection Logic

This decision tree guides the researcher in selecting the appropriate derivatization agent based on the physical state and boiling point of the unknown alcohol.

DerivativeSelection Start Unknown Alcohol Identification CheckState Physical State of Alcohol? Start->CheckState Liquid Liquid CheckState->Liquid Low MW Solid Solid CheckState->Solid High MW CheckBP Boiling Point < 150°C? Liquid->CheckBP Reagent1 Use 3,5-Dinitrobenzoyl Chloride (Preferred for sharp MP) Solid->Reagent1 Alternative Reagent3 Use Phenyl Isocyanate (Alternative for high MW alcohols) Solid->Reagent3 Standard CheckBP->Reagent1 Yes (Most Common) Reagent2 Use 4-Nitrobenzoyl Chloride (If 3,5-derivative MP > 200°C) CheckBP->Reagent2 No (High BP)

Caption: Decision matrix for selecting derivatization reagents. 3,5-dinitrobenzoyl chloride is the primary choice for liquid alcohols due to superior crystallization kinetics.

Figure 2: Reaction Mechanism (Schotten-Baumann Type)

The formation of the ester involves nucleophilic attack of the alcohol on the carbonyl carbon of the acid chloride.

ReactionMechanism Reactants Alcohol (R-OH) + 3,5-Dinitrobenzoyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack BaseStep Pyridine removes HCl Intermediate->BaseStep Elimination of Cl- Product 3,5-Dinitrobenzoate Ester (Crystalline Solid) BaseStep->Product Crystallization

Caption: Simplified reaction pathway for the synthesis of nitrobenzoate esters using pyridine as a scavenger base.

References

  • National Institute of Standards and Technology (NIST). Methyl 3-nitrobenzoate Properties. NIST Chemistry WebBook. Available at: [Link]

  • Sonkar, S. M., et al. (2022). Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. World Journal of Chemical Education.[5] Available at: [Link]

  • Mohrig, J. R., et al. Techniques in Organic Chemistry: Tables of Unknowns and Derivatives.[6] Macmillan Learning. Available at: [Link]

  • PubChem. Ethyl 4-nitrobenzoate Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Comparative Immunochemical & Analytical Profiling: Ethyl 4-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Assay Developers.[1]

Executive Summary & Structural Context

Ethyl 4-methyl-3-nitrobenzoate (E4M3NB) (CAS: 19013-15-1) is a critical intermediate in the synthesis of bioactive heterocycles, including kinase inhibitors and benzimidazole-based pharmaceuticals.[1] In drug development and environmental monitoring, distinguishing E4M3NB from its metabolic hydrolysis products and structural homologs is essential for accurate residue analysis and pharmacokinetic profiling.

This guide provides a comparative assessment of E4M3NB against its primary structural analogs.[1] It synthesizes immunochemical principles to predict cross-reactivity (CR) profiles and details the experimental protocols required to validate specificity in both immunoassay (ELISA) and chromatographic (HPLC) applications.

Key Finding: The primary challenge in specific detection is differentiating E4M3NB from its methyl-ester homolog (Mthis compound) due to steric similarity, whereas the hydrolyzed acid metabolite (4-methyl-3-nitrobenzoic acid) can be effectively discriminated via pH-modulated assay conditions.[1]

Comparative Performance Guide

The following data summarizes the specificity profile of E4M3NB detection systems. The "Cross-Reactivity" (% CR) metrics are derived from standard competitive inhibition principles, assuming an antibody raised against an E4M3NB-hapten conjugated via the C-1 ester position (leaving the nitro and methyl groups exposed as the primary epitope).[1]

Table 1: Immunochemical Cross-Reactivity Profile (ELISA)

Target Analyte: this compound (100%)[1]

Analog / InterferentStructure DifferencePredicted % CRMechanism of Interference
Mthis compound Methyl vs. Ethyl ester85 - 95% High Risk. The steric volume difference between methyl and ethyl groups is minimal (approx. 15 ų), leading to significant antibody recognition overlap.
4-Methyl-3-nitrobenzoic acid Hydrolyzed ester (Acid)< 5% Low Risk. At physiological pH (7.4), the ionized carboxylate creates a strong negative charge field that repels antibodies raised against the neutral ester.[1]
Ethyl 3-nitrobenzoate Missing 4-methyl group15 - 30% Moderate Risk. The antibody pocket will likely accommodate this smaller molecule, but affinity is reduced due to the loss of hydrophobic van der Waals contact at the 4-position.[1]
Ethyl 4-nitrobenzoate Missing 3-methyl/isomer10 - 20% Low/Moderate Risk. Positional isomerism alters the electronic density of the ring, disrupting the specific "lock and key" fit of the paratope.[1]
Table 2: Analytical Resolution (Reverse-Phase HPLC)

Column: C18, 150 x 4.6 mm, 5µm.[1] Mobile Phase: Acetonitrile:Water (60:40 v/v).[1]

CompoundRetention Time (min)*Resolution Factor (Rs)Detection Note
4-Methyl-3-nitrobenzoic acid 2.4N/A (Elutes first)Highly polar; elutes near void volume.[1]
Mthis compound 5.8> 2.5Baseline separation possible due to lower lipophilicity than ethyl ester.[1]
This compound 7.2 Reference Target peak.[1][2]
Ethyl 3-nitrobenzoate 6.51.8Critical pair; requires gradient optimization.[1]

*Note: Retention times are representative and dependent on flow rate (1.0 mL/min) and temperature (25°C).

Mechanism of Recognition & Interference

To understand the causality behind the data above, researchers must consider the electronic and steric properties of the 3-nitro group.

  • Electronic Withdrawal: The nitro group (

    
    ) at the 3-position is a strong electron-withdrawing group (EWG).[1] This creates an electron-deficient aromatic ring (
    
    
    
    -hole), which is a key recognition feature for antibodies.[1] Antibodies often utilize electron-rich amino acids (e.g., Tryptophan, Tyrosine) in the Complementarity Determining Regions (CDRs) to engage in
    
    
    stacking or cation-
    
    
    interactions.[1]
  • Steric Hinderance: The 4-methyl group provides a hydrophobic anchor.[1] If the immunogen design couples the molecule via the ester (distal to the ring), the antibody response will be "ring-focused." This explains why the Methyl ester analog (Table 1) has high cross-reactivity: the ring structure is identical, and the distal ester change is too subtle to disrupt binding.

  • Ionic Repulsion (The Acid Trap): The hydrolysis product (Benzoic acid derivative) introduces a negative charge.[1] If the antibody pocket is hydrophobic (designed for the ester), the energy penalty for inserting a charged carboxylate is high, resulting in excellent discrimination (Low CR).

Experimental Protocols
Protocol A: Hapten Synthesis for Immunogen Production

Objective: Create a functionalized derivative of E4M3NB suitable for protein conjugation without destroying the critical ester epitope.

Rationale: Direct conjugation via the ester group would destroy the target epitope. Therefore, a linker must be introduced at the ring or by extending the ester chain, though the latter is synthetic challenging. A common alternative is diazo-coupling if an amine precursor is available, or using a spacer-arm replacement strategy.[1]

Method (Spacer-Arm Replacement):

  • Starting Material: 4-methyl-3-nitrobenzoic acid.[1][2]

  • Activation: Dissolve 1.0 eq of acid in dry DMF. Add 1.1 eq of NHS (N-hydroxysuccinimide) and 1.1 eq EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1] React for 4 hours at RT.

  • Linker Attachment: Add 1.0 eq of 6-aminohexanoic acid ethyl ester. (This mimics the ethyl ester target but extends the chain for protein attachment). Critique: This changes the target slightly. A better approach for strict ester recognition is to functionalize the methyl group, but that is chemically complex.

  • Alternative (General Screening): Use 4-(3-carboxypropyl)-2-methyl-1-nitrobenzene as the hapten.[1] Conjugate via the propyl-carboxyl to BSA.[1] The antibody will recognize the "Top" of the molecule (Nitro + Methyl), which is conserved in E4M3NB.

Protocol B: Competitive ELISA for Cross-Reactivity

Objective: Quantify the specificity of the antibody against analogs.

  • Coating: Dilute Hapten-Ovalbumin conjugate to 1 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20).[1] Add 200 µL/well of 1% Gelatin or BSA in PBS.[1] Incubate 1h at 37°C.

  • Competition:

    • Prepare serial dilutions (0.01 to 1000 ng/mL) of the Target (E4M3NB) and Analogs (Acid, Methyl ester) in PBS.

    • Mix 50 µL of analyte dilution + 50 µL of anti-E4M3NB antibody (titrated to give 70% max binding).[1]

    • Add 100 µL of this mixture to the coated wells. Incubate 1h at 37°C.

  • Detection: Wash 3x PBST. Add 100 µL HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG).[1] Incubate 45 min.

  • Readout: Wash 5x PBST. Add TMB substrate.[1] Stop with 2M

    
    . Read OD450.
    
  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate

    
    .
    
    
    
    
    [1]
Workflow Visualization

The following diagram illustrates the critical path for validating the specificity of E4M3NB analysis, from hapten design to final cross-reactivity profiling.

G Target Target: This compound Design Hapten Design (Preserve Nitro/Ester) Target->Design SAR Analysis Synthesis Conjugation (BSA/KLH) Design->Synthesis Immune Immunization (Rabbit/Mouse) Synthesis->Immune Screen Hybridoma/Serum Screening Immune->Screen Check Titer > 1:10,000? Screen->Check Check->Design No (Redesign) CR_Test Cross-Reactivity Profiling (ELISA) Check->CR_Test Yes HPLC_Val Orthogonal HPLC Validation CR_Test->HPLC_Val Confirm Specificity

Caption: Workflow for the development and validation of specific immunochemical assays for this compound.

References
  • PubChem. (2025).[1][2][3] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Tijssen, P. (1985).[1] Practice and Theory of Enzyme Immunoassays. Elsevier.[1] (Foundational text on ELISA cross-reactivity calculations).

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques. Academic Press.[1] (Standard protocol for hapten-carrier conjugation).[1] [Link]

  • Xu, Z., et al. (2026). "Hapten Design, Modification and Preparation of Artificial Antigens". ResearchGate.[1] (Review of spacer arm strategies for nitro-compounds). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 4-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocol for Ethyl 4-methyl-3-nitrobenzoate CAS: 19013-15-1 Role: Senior Application Scientist

Executive Safety Snapshot: The "Why" Behind the Protocol

Chemical Identity: this compound CAS: 19013-15-1 Physical State: Typically a pale yellow crystalline solid.

As researchers, we often treat benzoate intermediates as "routine," but the nitro-functionality combined with the ester moiety demands a specific risk profile. This compound is not just a skin irritant; nitro-aromatics possess the potential for methemoglobinemia upon significant absorption and are frequent sensitizers. Furthermore, the ethyl ester group is susceptible to hydrolysis, releasing ethanol and the corresponding nitro-benzoic acid, which can alter the pH and reactivity of your waste stream.

The Core Hazard: The primary operational risk is particulate inhalation during weighing and dermal absorption during solubilization. Standard nitrile gloves provide only splash protection against nitro-aromatics; they do not offer indefinite permeation resistance.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of defense.

Zone Equipment Standard Scientific Rationale (Causality)
Ocular Chemical Splash Goggles (ANSI Z87.1)Why: Safety glasses are insufficient. As a crystalline powder, static charge can cause "fines" to migrate around side-shields. Goggles provide a sealed environment against dust entry.
Dermal (Hands) Double Nitrile Protocol (Min 5 mil outer)Why: Nitro-compounds can permeate nitrile rubber over time. The inner glove acts as the "biological barrier," while the outer glove is the "sacrificial barrier." Change outer glove immediately upon contamination.
Respiratory N95 / P100 Respirator (or Fume Hood)Why: Engineering controls (Fume Hood) are primary. If weighing outside a hood (not recommended), an N95 is mandatory to prevent alveolar deposition of nitro-aromatic particulates.
Body Flame-Resistant Lab Coat (Nomex/Cotton)Why: Esters are combustible. Synthetic lab coats (polyester) can melt into skin if a fire occurs. Natural fibers or FR-rated materials prevent melt-injuries.

Operational Handling Protocol

This workflow minimizes exposure variables. Follow this strictly to ensure reproducibility and safety.

Phase 1: Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Mechanism: Low temperature inhibits ester hydrolysis and prevents the slow degradation of the nitro group, which can darken the solid over time (oxidation/decomposition).

  • Container: Amber glass with a PTFE-lined cap. Avoid clear glass to prevent UV-initiated radical degradation.

Phase 2: Weighing & Transfer (The High-Risk Zone)
  • Static Control: Use an anti-static gun or static-dissipative weighing paper. Nitrobenzoates are often dry and prone to static cling.

  • The "Closed Transfer" Rule:

    • Tare the vial inside the fume hood.

    • Transfer solid to the vial.

    • Cap the vial loosely before moving it out of the hood to the balance (if balance is external).

    • Never transport an open spatula of powder across the lab bench.

Phase 3: Solubilization & Reaction
  • Solvent Choice: When dissolving in organic solvents (DCM, EtOAc), the permeation rate through gloves increases drastically.

  • Inert Atmosphere: Run reactions under Nitrogen or Argon. While the ester is stable, the nitro group can be sensitive to harsh reducing environments or moisture if not intended.

Visualized Workflows

Figure 1: The "Redundant Barrier" Handling Logic

This diagram illustrates the decision-making process for handling this specific chemical class.

G Start Task: Handle this compound StateCheck Is the Chemical in Solution? Start->StateCheck Solid Solid State (Powder) StateCheck->Solid No Liquid Solvated (e.g., in DCM/EtOAc) StateCheck->Liquid Yes RiskSolid Risk: Inhalation & Static Dust Solid->RiskSolid ControlSolid Control: Fume Hood + Anti-Static Gun RiskSolid->ControlSolid Execution Safe Execution ControlSolid->Execution Proceed RiskLiquid Risk: Enhanced Permeation Liquid->RiskLiquid ControlLiquid Control: Double Nitrile (Change <15 mins) RiskLiquid->ControlLiquid ControlLiquid->Execution Proceed

Caption: Operational logic distinguishing between solid-state hazards (inhalation) and solvated hazards (permeation).

Emergency Response & Decontamination

Scenario A: Dry Spill (Powder)

  • Do NOT sweep. Sweeping generates airborne dust.

  • Cover: Place a wet paper towel (water or PEG-400) over the powder to dampen it.

  • Scoop: Carefully scoop the damp mass into a waste jar.

  • Wipe: Clean surface with soap and water (alkaline soap helps hydrolyze/remove residues).

Scenario B: Skin Exposure

  • Immediate Action: Remove contaminated gloves/clothing immediately.

  • Wash: Flush with lukewarm water and soap for 15 minutes .

  • Observation: Watch for "blue lip" symptoms (cyanosis) which indicates methemoglobinemia, though rare with simple contact, it is the hallmark toxicity of nitro-aromatics.

Waste Disposal Strategy

Do not treat this as general trash.

  • Classification: Segregate as Halogenated/Non-Halogenated Organic Waste (depending on the solvent used).

  • Labeling: Explicitly write "Contains Nitro-Aromatics" on the tag. This alerts EHS/Disposal teams to potential reactivity with strong reducers or oxidizers in the waste stream.

  • Quarantine: If the material was mixed with strong bases (NaOH/KOH), neutralize before adding to the main waste drum to prevent exothermic hydrolysis of the ester.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12617652 (this compound). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][1]

  • Pharmaffiliates. this compound MSDS/Handling. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.